molecular formula C6H6BrNO B185791 3-Amino-2-bromophenol CAS No. 100367-36-0

3-Amino-2-bromophenol

Cat. No.: B185791
CAS No.: 100367-36-0
M. Wt: 188.02 g/mol
InChI Key: ZSNIVQDQECTJAJ-UHFFFAOYSA-N
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Description

3-Amino-2-bromophenol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNIVQDQECTJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332614
Record name 3-Amino-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-36-0
Record name 3-Amino-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 3-Amino-2-bromophenol. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular isomer, this document outlines a plausible synthetic route based on established organic chemistry principles and provides an expected profile of its physicochemical and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic organic compound containing amino, bromo, and hydroxyl functional groups. Its structure suggests potential utility as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a molecule of interest for medicinal chemists and synthetic organic chemists.

Physicochemical Properties

The general properties of this compound are summarized in the table below. These are based on information from chemical suppliers and computational predictions.

PropertyValueSource
CAS Number 100367-36-0[1]
Molecular Formula C₆H₆BrNO[2][3]
Molecular Weight 188.02 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥97%[1]
Storage Store at 0-8 °C[1]

Proposed Synthesis

Reaction Scheme:

Synthesis 3-Aminophenol 3-Aminophenol Reaction_Mixture Reaction Mixture 3-Aminophenol->Reaction_Mixture Starting Material N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction_Mixture Brominating Agent Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_Mixture Reaction Medium This compound This compound Reaction_Mixture->this compound Selective Bromination

Caption: Proposed synthesis of this compound from 3-aminophenol.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-aminophenol in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 1 to 1.1 equivalents of N-bromosuccinimide (NBS) in the same solvent dropwise over a period of 30-60 minutes. The slow addition is crucial to control the reaction temperature and minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Characterization

As experimental spectroscopic data for this compound is not available, the following section outlines the expected characterization data based on the analysis of its chemical structure and comparison with similar compounds.

Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data for this compound.

TechniqueExpected Observations
¹H NMR Aromatic protons (3H) as multiplets or distinct doublets/triplets in the range of δ 6.5-7.5 ppm. Broad singlets for the -OH and -NH₂ protons, which are D₂O exchangeable.
¹³C NMR Six distinct signals in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine atom would be shifted downfield, while the carbon attached to the hydroxyl group would be significantly downfield.
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (two sharp peaks, ~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C stretching (~1450-1600 cm⁻¹) would also be present.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Analysis Synthesized_Product->MP Purity Purity Analysis (e.g., HPLC) Synthesized_Product->Purity Structural_Elucidation Structural Elucidation & Confirmation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation MP->Structural_Elucidation Purity->Structural_Elucidation

Caption: Experimental workflow for the characterization of this compound.

Safety Information

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for aromatic amines and brominated compounds. It is advisable to treat it as a potentially hazardous substance.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable starting point for its preparation in a laboratory setting. The predicted characterization data and the outlined experimental workflow are intended to guide researchers in the structural elucidation and purity assessment of this compound. Further experimental investigation is necessary to validate the proposed synthesis and to establish a definitive spectroscopic and physicochemical profile for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-2-bromophenol (CAS No: 100367-36-0), a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Due to the limited availability of experimental data, this guide presents a combination of predicted values and general experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions, formulation processes, and biological systems. The following table summarizes the available predicted data for this compound.

PropertyValueSource
Molecular Formula C₆H₆BrNO-
Molecular Weight 188.02 g/mol -
Predicted Boiling Point 262.2 ± 20.0 °C[1]
Predicted pKa 8.48 ± 0.10[1]
Predicted LogP 2.31810[1]
Appearance White to light brown solid with a crystalline appearance.[2]
Solubility Slight solubility in water; more soluble in organic solvents such as ethanol and acetone.[2]

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed, generalized methodologies for determining the key physicochemical properties of phenolic and aromatic amine compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

  • The sample is heated slowly, and the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is reported as the melting point.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

  • A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[3]

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

pKa Determination (Potentiometric Titration)

The pKa value is a measure of the strength of an acid in solution. For an aminophenol, two pKa values can be determined, one for the acidic phenolic hydroxyl group and one for the basic amino group.

Methodology:

  • A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or ethanol to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) of the curve.[5][6]

Visualizations

Structure-Property Relationship

The physicochemical properties of this compound are a direct consequence of its molecular structure. The presence of the hydroxyl (-OH), amino (-NH2), and bromo (-Br) functional groups on the benzene ring dictates its polarity, acidity/basicity, and reactivity.

StructureProperty cluster_structure Molecular Structure cluster_properties Physicochemical Properties This compound This compound Structure MeltingPoint Melting Point Structure->MeltingPoint H-bonding, van der Waals BoilingPoint Boiling Point Structure->BoilingPoint H-bonding, dipole-dipole Solubility Solubility Structure->Solubility Polarity, H-bonding pKa pKa Structure->pKa Acidity of -OH, Basicity of -NH2

Structure-Property Relationship of this compound
General Synthesis Workflow

This compound can be synthesized through a multi-step process, typically starting from a substituted nitroaniline. The following diagram illustrates a general synthetic workflow.

SynthesisWorkflow Start Starting Material (e.g., 2-Bromo-3-nitrophenol) Step1 Reduction of Nitro Group Start->Step1 Intermediate This compound Step1->Intermediate Step2 Purification (e.g., Recrystallization, Chromatography) Intermediate->Step2 FinalProduct Pure this compound Step2->FinalProduct

General Synthesis Workflow for this compound

References

Spectroscopic Analysis of 3-Amino-2-bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characterization of the organic compound 3-Amino-2-bromophenol. Due to the limited availability of public experimental spectroscopic data for this specific molecule, this document focuses on predicted data where available and presents standardized, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of chemical compounds. For a molecule such as this compound (C₆H₆BrNO), a combination of NMR, IR, and MS would be employed to confirm its molecular structure and connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Spectroscopic Data for this compound

Mass Spectrometry (MS) Data

Predicted mass spectrometry data for this compound is available from resources such as PubChem. This data provides theoretical mass-to-charge ratios (m/z) for the molecule and its common adducts.[1]

AdductPredicted m/z
[M+H]⁺187.97057
[M+Na]⁺209.95251
[M-H]⁻185.95601
[M+NH₄]⁺204.99711
[M+K]⁺225.92645
[M]⁺186.96274

Data sourced from PubChemLite.[1]

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a clean, dry NMR tube. The choice of solvent is crucial and should be one in which the compound is soluble and which does not have signals that would overlap with the analyte signals.

    • For referencing the chemical shifts, the solvent signal can be used, or a small amount of a reference standard like Tetramethylsilane (TMS) can be added. Modern NMR instruments can often reference the spectrum to the residual solvent peak.[2]

  • Instrument Setup:

    • The analysis is performed on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which results in sharp, well-resolved NMR signals.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be required to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A standard one-dimensional carbon NMR experiment with proton decoupling is performed. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • The chemical shifts are referenced to the appropriate standard (e.g., TMS at 0 ppm).

    • For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [3]

  • Sample Preparation:

    • Place a small amount of the solid sample (approximately 50 mg) into a small beaker or vial.[3]

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[3]

    • Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, drop a small amount of the solution onto the center of the salt plate.[3]

    • Allow the solvent to completely evaporate, leaving a thin, solid film of the compound on the plate.[3]

  • Instrument Setup:

    • The analysis is performed using a Fourier Transform Infrared (FT-IR) spectrometer.

    • A background spectrum of the empty sample compartment is collected to subtract any contributions from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • The salt plate with the sample film is placed in the sample holder of the spectrometer.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • The characteristic absorption bands are identified and correlated to specific functional groups (e.g., O-H stretch, N-H stretch, C-Br stretch, aromatic C-H and C=C stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Methodology (Electron Impact - EI):

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer. For a solid with sufficient vapor pressure, it can be heated on a direct insertion probe until it vaporizes.[4] Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4]

    • This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺).[5]

  • Mass Analysis:

    • The positively charged ions are accelerated by an electric field into the mass analyzer.[5]

    • The mass analyzer, which can be a magnetic sector, a quadrupole, or a time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).[5]

  • Detection:

    • The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio.

    • The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.

    • Other peaks in the spectrum represent fragment ions, which can provide clues about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized small molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Details cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Interpret_MS Determine Molecular Weight MS->Interpret_MS Interpret_IR Identify Functional Groups IR->Interpret_IR H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR Interpret_NMR Elucidate C-H Framework H_NMR->Interpret_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) if needed C_NMR->TwoD_NMR C_NMR->Interpret_NMR TwoD_NMR->Interpret_NMR Structure_Confirmation Confirm Structure of this compound Interpret_MS->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_NMR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility Profile of 3-Amino-2-bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Amino-2-bromophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted qualitative solubility based on the compound's structural attributes and data from analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings.

Predicted Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar characteristics. The presence of a hydroxyl (-OH) and an amino (-NH2) group allows for hydrogen bonding, suggesting favorable interactions with polar solvents. The aromatic ring and the bromine atom contribute to its non-polar character, indicating potential solubility in less polar organic solvents.

Based on these structural features and qualitative data for similar compounds like 2-aminophenol, 4-aminophenol, and 4-bromophenol, the expected solubility of this compound is summarized in the table below.[1][2][3][4] It is important to note that these are predictions and should be confirmed by experimental data.

Solvent ClassSolvent ExamplesPredicted Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl and amino groups can form strong hydrogen bonds with the solvent molecules. Similar aminophenols show good solubility in alcohols.[2][4]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateSoluble to Moderately SolubleThese solvents can act as hydrogen bond acceptors. Compounds like 4-aminophenol are soluble in acetone, acetonitrile, and DMSO.[2][3][5] The larger non-polar region may slightly reduce solubility compared to smaller polar aprotic solvents.
Low Polarity Dichloromethane, ChloroformSlightly Soluble to InsolubleWhile the bromine atom can interact via dipole-dipole forces, the strong polar groups may limit solubility. 4-aminophenol has negligible solubility in chloroform.[2] 4-bromophenol is soluble in chloroform.[1]
Non-Polar Toluene, Hexane, BenzeneInsolubleThe significant polarity from the amino and hydroxyl groups will dominate over the non-polar aromatic ring, leading to poor miscibility with non-polar solvents. 4-aminophenol has negligible solubility in benzene.[2]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is considered a gold standard for determining the solubility of a compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Vortex mixer or shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the respective solvent.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S = (C × DF) / V Where: C = Concentration of the diluted sample (e.g., in mg/mL) DF = Dilution factor V = Volume of the aliquot taken (e.g., in mL)

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent in vial start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate sediment Sedimentation / Centrifugation agitate->sediment aliquot Withdraw and filter supernatant sediment->aliquot dilute Dilute sample to known volume aliquot->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 3-Amino-2-bromophenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-bromophenol, a valuable building block in organic synthesis. The document details its chemical and physical properties, outlines plausible synthetic routes based on established chemical principles, and explores its applications, particularly in the pharmaceutical and cosmetic industries. While the specific historical discovery of this compound remains elusive in readily available literature, its synthesis and utility can be inferred from established methodologies for analogous compounds. This guide aims to be a core resource for researchers and professionals working with this versatile molecule.

Introduction

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. This unique combination of substituents on the benzene ring makes it a reactive and versatile intermediate for the synthesis of more complex molecules. Its structural features allow for a variety of chemical transformations, making it a molecule of interest in medicinal chemistry and material science. This guide will provide a detailed exploration of its properties, synthesis, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆BrNOPubChem[1]
Molecular Weight 188.02 g/mol AChemBlock[2]
CAS Number 100367-36-0AChemBlock[2]
Appearance White solidAChemBlock[2]
Purity Typically >97%AChemBlock[2]
IUPAC Name This compoundAChemBlock[2]
SMILES NC1=C(Br)C(O)=CC=C1AChemBlock[2]
Storage Store at 0-8 °CAChemBlock[2]

Historical Context and Discovery

Historically, the synthesis of related brominated aminophenols has been documented. For instance, the synthesis of 3-amino-2,4,6-tribromophenol from 3-aminophenol was described by Bamberger in 1915. This suggests that the synthesis of various isomers of aminobromophenols has been of interest to chemists for over a century. The development of synthetic methodologies for such compounds likely arose from the broader exploration of aromatic substitution reactions and the desire to create novel chemical entities for various applications, including dyes and medicinal agents.

Synthesis and Experimental Protocols

While a specific, dedicated publication on the synthesis of this compound is not prominent, a plausible and efficient synthetic pathway can be constructed based on well-established organic chemistry reactions, particularly by analogy to the synthesis of the isomeric 3-amino-4-bromophenol[3][4]. The most probable route involves a three-step process starting from a commercially available nitrophenol derivative.

A potential synthetic pathway is the reduction of 2-bromo-3-nitrophenol. A detailed experimental protocol for the synthesis of this precursor from 2-amino-3-nitrophenol has been described[5].

Plausible Synthetic Pathway

A logical synthetic approach to this compound is outlined below. This pathway starts with the bromination of 3-nitrophenol, followed by the reduction of the nitro group.

Synthesis_Pathway 3-Nitrophenol 3-Nitrophenol 2-Bromo-3-nitrophenol 2-Bromo-3-nitrophenol 3-Nitrophenol->2-Bromo-3-nitrophenol Bromination (e.g., Br2, FeBr3) This compound This compound 2-Bromo-3-nitrophenol->this compound Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on the synthesis of related compounds[3][5].

Step 1: Synthesis of 2-Bromo-3-nitrophenol from 3-Nitrophenol (Bromination)

  • To a solution of 3-nitrophenol in a suitable solvent (e.g., glacial acetic acid), add a catalytic amount of iron(III) bromide.

  • Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent at room temperature while stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a solution of sodium bisulfite to remove excess bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-3-nitrophenol.

Step 2: Synthesis of this compound from 2-Bromo-3-nitrophenol (Reduction)

  • Dissolve 2-bromo-3-nitrophenol in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common methods include:

    • Iron in acidic medium: Add iron powder and a small amount of hydrochloric acid and heat the mixture to reflux.

    • Catalytic hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using iron, filter the hot reaction mixture to remove iron salts and cool the filtrate to crystallize the product.

  • If using catalytic hydrogenation, filter the catalyst and evaporate the solvent.

  • Purify the crude this compound by recrystallization or column chromatography.

Applications in Research and Industry

This compound is a valuable building block in several areas of chemical synthesis, owing to its reactive functional groups that can be selectively modified.

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The amino and hydroxyl groups can be readily derivatized to introduce various pharmacophores, while the bromine atom can be used in cross-coupling reactions to build larger molecular scaffolds. Although specific drug candidates originating from this starting material are not widely publicized, its structural motif is relevant to the synthesis of various classes of compounds.

Drug_Development A This compound B Derivatization of -NH2 and -OH groups A->B C Cross-coupling reactions at C-Br bond A->C D Diverse Chemical Scaffolds B->D C->D E Lead Compound Identification D->E F Drug Candidates E->F

Caption: Role of this compound in drug development workflow.

Cosmetic Industry

This compound is also utilized in the cosmetics industry. It can serve as a precursor for the synthesis of specialized dyes and other functional cosmetic ingredients[6]. Its potential as an antioxidant or a UV absorber in cosmetic formulations is also an area of interest[6]. The ability to modify its structure allows for the fine-tuning of properties such as color, stability, and solubility to meet the demands of cosmetic product development.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three functional groups:

  • Amino Group (-NH₂): The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It is an ortho-, para-directing group in electrophilic aromatic substitution, though its directing effect is influenced by the other substituents.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile and a powerful activating group for electrophilic aromatic substitution. It can also be alkylated or acylated.

  • Bromo Group (-Br): The bromine atom deactivates the aromatic ring towards electrophilic substitution but can be a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The interplay of these functional groups allows for a rich and diverse chemistry, enabling the synthesis of a wide range of derivatives.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
¹H NMR Aromatic protons would appear as complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts would be influenced by the electronic effects of the three different substituents. The protons of the -NH₂ and -OH groups would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
¹³C NMR Six distinct signals would be expected in the aromatic region (approx. 110-160 ppm). The carbon atoms attached to the electronegative oxygen, nitrogen, and bromine atoms would show characteristic chemical shifts.
IR Spectroscopy Characteristic absorption bands would be observed for the O-H and N-H stretching vibrations (approx. 3200-3500 cm⁻¹). C-N and C-O stretching vibrations would be present in the fingerprint region (approx. 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be visible.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and industrial applications. While its historical origins are not well-documented, its synthesis can be reliably achieved through established synthetic methodologies. The presence of three distinct functional groups provides a rich platform for chemical modifications, enabling the creation of a diverse array of complex molecules. This guide provides a foundational understanding of this compound for researchers and professionals, aiming to facilitate its use in the development of new technologies and therapeutics. Further research into its specific applications and the development of optimized synthetic protocols will continue to enhance its value in the scientific community.

References

3-Amino-2-bromophenol: A Comprehensive Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the health and safety data currently available for 3-Amino-2-bromophenol (CAS No: 100367-36-0). Due to the limited specific toxicological data for this compound, this guide also incorporates information on the parent compound, 3-aminophenol, and related brominated phenols to provide a comprehensive safety perspective. Standardized experimental protocols for assessing chemical toxicity are also detailed to inform risk assessment and safe handling procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding the substance's behavior and potential for exposure.

PropertyValueSource
Molecular Formula C₆H₆BrNO[1][2][3]
Molecular Weight 188.02 g/mol [2]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
IUPAC Name This compound[2]
CAS Number 100367-36-0[2]
SMILES C1=CC(=C(C(=C1)O)Br)N[4]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While specific GHS classification for this compound is not consistently reported, data for the closely related isomer, 3-Amino-4-bromophenol, and the parent compound, 3-aminophenol, offer valuable insights into its potential hazards.

GHS Hazard Statements for Related Compounds:

Based on data for 3-Amino-4-bromophenol, the following GHS hazard statements may be relevant[5]:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[5]

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[5]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[5]

  • H335: May cause respiratory irritation (Specific target organ toxicity - single exposure; Respiratory tract irritation - Category 3)[5]

For 3-aminophenol, the following hazard statements are reported:

  • H302 + H332: Harmful if swallowed or if inhaled.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

The following precautionary statements are recommended for handling this compound and related compounds[5]:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/ eye protection/ face protection.[5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Toxicological Data

EndpointTest SpeciesRouteValueSource
Acute Oral Toxicity (LD50) RatOral812–1000 mg/kg bw[6]
Acute Dermal Toxicity (LD50) RabbitDermal>8000 mg/kg bw (for 4-aminophenol)[6]
Acute Inhalation Toxicity (LC50) RatInhalation1.162 mg/L[6]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity:

  • Genotoxicity: Based on the weight of evidence from in vitro and in vivo studies, 3-aminophenol is not considered to be genotoxic.[6]

  • Carcinogenicity: Limited animal studies on 3-aminophenol, along with its lack of genotoxicity, suggest it is not expected to be carcinogenic.[6] A 2-year drinking water study in mice showed no evidence of carcinogenicity for 3-aminophenol.

  • Reproductive and Developmental Toxicity: 3-aminophenol is not expected to have specific reproductive or developmental toxicity.[6] Any observed effects in studies were secondary to maternal toxicity.[6]

Experimental Protocols

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: The test involves administering the substance in a stepwise procedure using a small number of animals at each step. The outcome of each step (survival or death) determines the next step: either dosing at a higher or lower fixed dose level or terminating the test.

Methodology:

  • Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a short fasting period before and after dosing.

  • Dose Levels: The test uses a set of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight).

  • Procedure:

    • A starting dose is selected based on available information.

    • A group of three animals is dosed with the substance.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome determines the next step according to a defined flowchart.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Pathology: All animals (including those that die during the test) are subjected to a gross necropsy.

OECD_423_Workflow start Start: Select Starting Dose dose_step1 Dose 3 animals start->dose_step1 observe1 Observe for 14 days (mortality, clinical signs) dose_step1->observe1 decision1 Outcome? observe1->decision1 stop_toxic Stop: Substance is toxic Classify based on dose decision1->stop_toxic High mortality dose_lower Dose 3 more animals at a lower dose decision1->dose_lower Some mortality dose_higher Dose 3 more animals at a higher dose decision1->dose_higher No mortality observe2 Observe for 14 days dose_lower->observe2 observe3 Observe for 14 days dose_higher->observe3 decision2 Outcome? observe2->decision2 decision3 Outcome? observe3->decision3 decision2->stop_toxic stop_less_toxic Stop: Substance is less toxic Classify based on dose decision2->stop_less_toxic decision3->stop_toxic decision3->stop_less_toxic

Caption: OECD 423 Acute Oral Toxicity Testing Workflow.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

Principle: The test uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Skin irritation is determined by the relative cell viability of the tissue after exposure.

Methodology:

  • Test System: A commercially available, validated RhE model is used.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • The tissue is incubated with the substance for a defined period (e.g., 60 minutes).

    • The substance is then removed by rinsing.

    • The tissue is incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay. The amount of formazan dye produced is proportional to the number of viable cells.

  • Classification: A substance is classified as a skin irritant (Category 2) if the mean relative tissue viability is reduced to ≤ 50%.

OECD_439_Workflow start Start: Prepare Reconstructed Human Epidermis (RhE) Tissues apply_substance Apply Test Substance to RhE Tissue Surface start->apply_substance incubate_exposure Incubate for a Defined Period apply_substance->incubate_exposure rinse Rinse to Remove Test Substance incubate_exposure->rinse incubate_post Post-Exposure Incubation rinse->incubate_post viability_assay Perform MTT Assay to Assess Cell Viability incubate_post->viability_assay measure_absorbance Measure Optical Density (Formazan Production) viability_assay->measure_absorbance calculate_viability Calculate Mean Relative Viability measure_absorbance->calculate_viability decision Viability <= 50%? calculate_viability->decision irritant Classify as Skin Irritant (Category 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Caption: OECD 439 In Vitro Skin Irritation Testing Workflow.

Potential Mechanism of Toxicity

While specific signaling pathways for this compound have not been elucidated, the toxicity of aminophenols, in general, is often linked to their metabolic activation.

Metabolic Activation and Oxidative Stress:

Aminophenols can undergo metabolic transformation in the body, primarily in the liver. This can lead to the formation of reactive intermediates. These reactive species can deplete cellular antioxidants, such as glutathione, and induce oxidative stress, leading to cellular damage.

Toxicity_Pathway substance This compound metabolism Metabolic Activation (e.g., in Liver) substance->metabolism reactive_intermediate Formation of Reactive Intermediates metabolism->reactive_intermediate depletion Depletion of Cellular Antioxidants (e.g., Glutathione) reactive_intermediate->depletion oxidative_stress Induction of Oxidative Stress depletion->oxidative_stress cellular_damage Cellular Damage oxidative_stress->cellular_damage

Caption: Potential Mechanism of Aminophenol-Induced Toxicity.

Safe Handling and Emergency Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical that requires careful handling due to its potential for acute toxicity, and skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, information from related compounds provides a basis for a precautionary approach. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further research is needed to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide to 3-Amino-2-bromophenol (CAS 100367-36-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, structure, synthesis, and potential applications of 3-Amino-2-bromophenol (CAS 100367-36-0), a key chemical intermediate.

Core Properties and Structure

This compound is an aromatic organic compound featuring a phenol ring substituted with an amino group and a bromine atom. Its strategic placement of these functional groups makes it a versatile building block in organic synthesis.

Structure:

  • Chemical Name: this compound

  • CAS Number: 100367-36-0

  • Molecular Formula: C₆H₆BrNO[1]

  • IUPAC Name: this compound[1]

  • SMILES: Nc1c(Br)c(O)ccc1[1]

The table below summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data for related isomers are available, specific experimental values for this compound are not consistently reported in the literature. Therefore, predicted values are also included for reference.

PropertyValueSource
Molecular Weight 188.02 g/mol [1]
Appearance Reported as a white solid.[1]
Melting Point Not consistently reported. Isomers like 3-bromophenol have a melting point of 28-32 °C, and 3-aminophenol melts at 120-124 °C.[2]-
Boiling Point Predicted: 262.2 ± 20.0 °C. For comparison, the experimental boiling point of 3-bromophenol is 236 °C.[3]Predicted
Solubility Expected to be soluble in organic solvents like ethanol and acetone, with slight solubility in water, similar to other aminophenols.[4]Inferred
pKa Predicted: 8.48 ± 0.10. The experimental pKa of 3-bromophenol is 9.03.[3]Predicted
LogP Predicted: 2.31810-

Synthesis and Purification

The primary route for the synthesis of this compound involves the reduction of a nitrophenol precursor. A detailed experimental protocol, based on established chemical transformations for similar compounds, is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is a multi-step synthesis starting from 2-aminophenol.

Step 1: Synthesis of 2-Bromo-3-nitrophenol

A plausible precursor for this compound is 2-bromo-3-nitrophenol. The synthesis of this intermediate can be achieved from 2-amino-3-nitrophenol via a Sandmeyer-type reaction.[5]

  • Diazotization: Dissolve 2-amino-3-nitrophenol (1 equivalent) in a mixture of water and an organic co-solvent like 1,4-dioxane. Heat the mixture to reflux.

  • Add hydrobromic acid (48%) dropwise.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1 equivalent). Maintain the temperature at 0 °C and continue stirring.

  • Bromination: In a separate flask, prepare a mixture of cuprous bromide (CuBr) in hydrobromic acid (48%) and water, and cool it to 0 °C.

  • Add the previously prepared diazonium salt solution dropwise to the CuBr mixture at 0 °C.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir.

  • Cool the mixture to room temperature and extract the product with an organic solvent such as diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-3-nitrophenol.

Step 2: Reduction to this compound

The nitro group of 2-bromo-3-nitrophenol is then reduced to an amino group.

  • Dissolve the crude 2-bromo-3-nitrophenol from the previous step in ethanol.

  • Add a reducing agent. A common method for nitro group reduction is the use of a metal catalyst such as iron powder in the presence of an acid like acetic acid or a milder reducing agent like hydrazine hydrate with an iron oxide catalyst.[6]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a weak base such as potassium carbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

Experimental Protocol: Purification

Purification of the crude product is essential to obtain this compound of high purity, which is critical for its use in pharmaceutical synthesis.

Recrystallization:

  • Select an appropriate solvent or solvent system. For aminophenols, alcohols (e.g., ethanol, isopropanol) or a mixture of an alcohol and water are often effective.[7][8]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.[9]

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography:

For higher purity or to separate closely related impurities, column chromatography is a suitable method.[9]

  • Stationary Phase: Silica gel is a common choice. For basic compounds like aminophenols, the silica can be treated with a small amount of a base like triethylamine to prevent tailing.[10]

  • Mobile Phase: A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compound from the column. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack the column.

    • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[11][12] The presence of the amino, hydroxyl, and bromo functional groups provides multiple reaction sites for building molecular complexity.

Precursor for Bioactive Bromophenol Derivatives

Numerous studies have highlighted the biological activities of various bromophenol derivatives, including their potential as enzyme inhibitors. Although these studies may not use this compound directly, its structure makes it a plausible starting material for the synthesis of analogous compounds.

  • Acetylcholinesterase (AChE) Inhibitors: Bromophenol derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

  • Carbonic Anhydrase (CA) Inhibitors: Certain bromophenols have shown inhibitory activity against carbonic anhydrase isoenzymes, which are targets for drugs used to treat glaucoma, epilepsy, and other conditions.[7][8][13]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification 2-Amino-3-nitrophenol 2-Amino-3-nitrophenol Diazotization Diazotization 2-Amino-3-nitrophenol->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Bromination (Sandmeyer) Bromination (Sandmeyer) Diazonium Salt->Bromination (Sandmeyer) 2-Bromo-3-nitrophenol 2-Bromo-3-nitrophenol Bromination (Sandmeyer)->2-Bromo-3-nitrophenol Reduction Reduction 2-Bromo-3-nitrophenol->Reduction Crude this compound Crude this compound Reduction->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound G This compound as a Versatile Chemical Intermediate cluster_functional_groups Reactive Functional Groups cluster_reactions Chemical Transformations cluster_products Potential Bioactive Derivatives This compound This compound Amino Group (-NH2) Amino Group (-NH2) This compound->Amino Group (-NH2) Hydroxyl Group (-OH) Hydroxyl Group (-OH) This compound->Hydroxyl Group (-OH) Bromo Group (-Br) Bromo Group (-Br) This compound->Bromo Group (-Br) Acylation / Sulfonylation Acylation / Sulfonylation Amino Group (-NH2)->Acylation / Sulfonylation Diazotization Diazotization Amino Group (-NH2)->Diazotization Alkylation / Etherification Alkylation / Etherification Hydroxyl Group (-OH)->Alkylation / Etherification Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Bromo Group (-Br)->Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Enzyme Inhibitors (e.g., for AChE, CA) Enzyme Inhibitors (e.g., for AChE, CA) Acylation / Sulfonylation->Enzyme Inhibitors (e.g., for AChE, CA) Novel Heterocycles Novel Heterocycles Alkylation / Etherification->Novel Heterocycles Scaffolds for Drug Discovery Scaffolds for Drug Discovery Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)->Scaffolds for Drug Discovery Diazotization->Novel Heterocycles

References

Unlocking Potential: A Technical Guide to the Research Applications of 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-bromophenol, a substituted aromatic compound, holds considerable potential as a versatile building block in various scientific domains, particularly in medicinal chemistry and materials science. While direct research on this specific isomer is emerging, its structural similarity to other well-studied aminophenols and bromophenols provides a strong foundation for exploring its utility. This technical guide consolidates the prospective applications of this compound, drawing upon established experimental protocols for related compounds and highlighting its promise in the synthesis of bioactive molecules and functional materials. Detailed methodologies, quantitative data from analogous compounds, and diagrammatic representations of synthetic and screening workflows are provided to facilitate future research and development endeavors.

Physicochemical Properties and Characterization

This compound (CAS: 100367-36-0) is a fine chemical with the molecular formula C₆H₆BrNO.[1][2] Its structure, featuring an amino group and a bromine atom ortho to a hydroxyl group, imparts unique reactivity. While comprehensive experimental data for this specific isomer is not extensively published, its properties can be inferred from related compounds.

Table 1: Physicochemical Properties of Aminobromophenol Isomers

PropertyThis compound3-Amino-4-bromophenol2-Amino-4-bromophenol
CAS Number 100367-36-0[1]100367-37-1[3]40925-68-6[4]
Molecular Formula C₆H₆BrNO[1]C₆H₆BrNO[3]C₆H₆BrNO[4]
Molecular Weight 188.02 g/mol [3]188.02 g/mol [3]188.024 g/mol [4]
Appearance White to light brown solid (predicted)Not specifiedWhite to light brown crystalline solid[4]
Solubility Predicted to be more soluble in organic solvents like ethanol and acetone than in water.Not specifiedSlightly soluble in water; more soluble in ethanol and acetone.[4]
Melting Point Not specifiedNot specified135-140°C[4]
Boiling Point Not specifiedNot specified282.8°C at 760 mmHg[4]

Characterization of this compound would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely start from a commercially available nitrophenol precursor, which undergoes a series of transformations to yield the final product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Bromination (Sandmeyer-type Reaction) cluster_2 Step 3: Reduction A 3-Amino-2-nitrophenol B Diazonium Salt Intermediate A->B NaNO2, HBr 0-10°C C 3-Bromo-2-nitrophenol B->C CuBr, HBr 40-50°C D This compound C->D Fe/HCl or H2, Pd/C G A 2 molecules of This compound B Oxidative Coupling A->B Oxidizing Agent (e.g., NaIO3, Laccase) C Brominated 2-Aminophenoxazin-3-one B->C G cluster_0 Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A This compound B Derivative Library Synthesis (e.g., amidation, alkylation) A->B C Enzyme Inhibition Assays (e.g., CA, AChE) B->C D Cell-based Assays (Cytotoxicity, Target Engagement) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F

References

An In-depth Technical Guide to the Isomers of 3-Amino-2-bromophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, physicochemical properties, and potential biological significance of the positional isomers of 3-Amino-2-bromophenol, providing a crucial resource for medicinal chemists and researchers in drug discovery.

This technical guide offers a comprehensive examination of the isomers of this compound, a class of compounds with significant potential in synthetic chemistry and drug development. Due to the varied placement of amino, bromo, and hydroxyl functional groups on the benzene ring, these isomers exhibit distinct physicochemical properties and, consequently, different biological activities. This document provides a centralized repository of key data, experimental protocols, and conceptual frameworks to facilitate further research and application of these versatile molecules.

Core Physicochemical Differences

The isomers of this compound, all sharing the molecular formula C₆H₆BrNO, display a range of melting points, boiling points, and acid dissociation constants (pKa). These variations are a direct consequence of the intramolecular forces and steric interactions dictated by the substitution pattern on the aromatic ring. A summary of these key properties is presented in Table 1 for ease of comparison.

Isomer NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
This compound 100367-36-0188.02---
4-Amino-2-bromophenol 16750-67-7188.02165[1]288.9 (Predicted)[1]8.69[1]
5-Amino-2-bromophenol 55120-56-4188.02---
2-Amino-3-bromophenol 116435-77-9188.02138[2]266[2]8.79[3]
4-Amino-3-bromophenol 74440-80-5188.02151[4]310.7 (Predicted)[4]9.26[4][5]
2-Amino-5-bromophenol 38191-34-3188.02125-127 (decomposition)[6]--
3-Amino-4-bromophenol 100367-37-1188.02---
2-Amino-6-bromophenol 28165-50-6188.0283-84[4][6]246.4 (Predicted)[6]-

Note: Some data points are not available in the searched literature.

Synthesis and Experimental Protocols

The synthesis of aminobromophenol isomers often involves multi-step processes, typically starting from a substituted nitrophenol or aminophenol. The following sections detail representative experimental protocols for the synthesis of selected isomers.

Synthesis of 3-Amino-4-bromophenol

A common route to 3-Amino-4-bromophenol involves a three-step process starting from 3-nitro-4-aminophenol.

Step 1: Diazotization The initial step is the conversion of the amino group of 3-nitro-4-aminophenol to a diazonium salt. This is typically achieved by dissolving the starting material in hydrobromic acid and treating it with an aqueous solution of sodium nitrite at a low temperature (0-10°C) for 1 to 3 hours[7][8][9].

Step 2: Bromination The resulting diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid. The reaction is stirred at an elevated temperature (40-50°C) to facilitate the substitution of the diazonium group with a bromine atom, yielding 3-nitro-4-bromophenol after crystallization and filtration[7][8][9].

Step 3: Reduction The final step is the reduction of the nitro group to an amino group. The 3-nitro-4-bromophenol is dissolved in ethanol, and a catalyst such as iron oxide is added. The reduction is carried out by adding hydrazine hydrate and heating the mixture to reflux for 2 to 5 hours to yield the final product, 3-amino-4-bromophenol[7][10].

Diagram of the synthesis of 3-Amino-4-bromophenol.

Synthesis_3_Amino_4_bromophenol start 3-Nitro-4-aminophenol step1 Diazotization (NaNO2, HBr, 0-10°C) start->step1 intermediate1 3-Nitrophenol-4-diazonium salt step1->intermediate1 step2 Bromination (CuBr, HBr, 40-50°C) intermediate1->step2 intermediate2 3-Nitro-4-bromophenol step2->intermediate2 step3 Reduction (Fe2O3, N2H4·H2O, Ethanol, 50-100°C) intermediate2->step3 end 3-Amino-4-bromophenol step3->end

A representative synthetic workflow for 3-Amino-4-bromophenol.

Synthesis of 2-Amino-5-bromophenol

A representative synthesis of 2-Amino-5-bromophenol starts from 5-bromo-2-nitrophenol.

Procedure:

  • Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in a 0.5% aqueous sodium hydroxide solution (30 mL) with stirring until complete dissolution[6].

  • Add sodium bisulfite (9.76 mmol) to the solution and stir at room temperature for 15 minutes[6].

  • Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5[6].

  • Extract the mixture three times with diethyl ether (40 mL each)[6].

  • Combine the organic phases and dry over anhydrous sodium sulfate[6].

  • Concentrate the organic phase under reduced pressure to obtain the crude product[6].

  • Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol[6].

Synthesis of 4-Amino-2-bromophenol

4-Amino-2-bromophenol can be prepared by the hydrogenation of 2-nitro-4-bromophenol.

Procedure:

  • Add a Raney-Ni catalyst to water, followed by the addition of ferric nitrate and chromium nitrate, and stir to obtain a mixed solution[11].

  • Add an alkaline solution (e.g., sodium hydroxide) to the mixed solution, continue stirring, wash with water until neutral, and then replace the water with methanol to obtain a modified Raney-Ni catalyst[11].

  • Dissolve 2-nitro-4-bromophenol in an alcohol solvent (e.g., methanol) and add the prepared catalyst[11].

  • Carry out a hydrogenation reaction at normal pressure to obtain an alcohol solution of 4-bromo-2-aminophenol[11].

  • Filter the reaction mixture, remove the solvent, and refine the product to obtain 4-bromo-2-aminophenol[11].

Spectroscopic Characterization

The differentiation of aminobromophenol isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino, bromo, and hydroxyl groups.

General ¹H NMR Features:

  • Aromatic Protons: Typically resonate in the range of 6.0-7.5 ppm. The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants provide crucial information about the relative positions of the substituents.

  • Amino (-NH₂) Protons: Appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Hydroxyl (-OH) Proton: Also appears as a broad singlet, with its chemical shift being highly dependent on solvent, temperature, and hydrogen bonding.

¹H NMR Data for 2-Amino-5-bromophenol (in CD₃CN):

  • δ 7.08 (bs, 1H)

  • δ 6.82 (d, 1H, J=2Hz)

  • δ 6.78 (dd, 1H, J=8.2Hz)

  • δ 6.56 (d, 1H, J=8Hz)

  • δ 4.03 (bs, 2H)[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Characteristic IR Absorptions:

  • O-H Stretch (Phenolic): A broad band typically in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amine): Two sharp bands for a primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.

  • C-N Stretch: Appears in the fingerprint region, typically between 1250-1350 cm⁻¹.

  • C-Br Stretch: Usually observed in the lower frequency region of the fingerprint region.

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

IR Data for 2-Amino-5-bromophenol (KBr):

  • 3496 (broad), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 cm⁻¹[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, though potentially similar, may exhibit subtle differences that can aid in isomer differentiation.

Biological Activities and Potential in Drug Development

Bromophenols, as a class of compounds, are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects[12]. The specific biological profiles of the individual aminobromophenol isomers are an active area of research.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The presence of both hydroxyl and amino groups on the aromatic ring of aminobromophenol isomers suggests potential antioxidant activity[13]. The position of these groups, along with the bromine atom, will influence the stability of the resulting radical and thus the antioxidant potency. In vitro assays such as DPPH and ABTS radical scavenging assays are commonly used to evaluate the antioxidant potential of these compounds[14].

Enzyme Inhibition

The structural features of aminobromophenol isomers make them potential candidates for enzyme inhibitors. For instance, some bromophenol derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs[15]. The specific interactions of each isomer with the active site of a target enzyme will be highly dependent on its three-dimensional structure and the positioning of its functional groups.

Antimicrobial Activity

Various bromophenols isolated from marine sources have demonstrated significant antimicrobial activity[12]. The aminobromophenol isomers represent a class of synthetic compounds that could be explored for their potential as novel antimicrobial agents.

Diagram illustrating the potential biological activities of aminobromophenol isomers.

Biological_Activities cluster_isomers Aminobromophenol Isomers This compound This compound Antioxidant Antioxidant Activity (Free Radical Scavenging) This compound->Antioxidant Enzyme_Inhibition Enzyme Inhibition (e.g., PTP1B) This compound->Enzyme_Inhibition 4-Amino-2-bromophenol 4-Amino-2-bromophenol 4-Amino-2-bromophenol->Enzyme_Inhibition Antimicrobial Antimicrobial Activity 4-Amino-2-bromophenol->Antimicrobial Isomer_n ... and other isomers Isomer_n->Antioxidant Isomer_n->Antimicrobial

Potential therapeutic applications of aminobromophenol isomers.

Conclusion

The isomers of this compound represent a fascinating and underexplored area of medicinal chemistry. Their distinct physicochemical properties, arising from their unique substitution patterns, suggest a diverse range of potential biological activities. This guide provides a foundational resource for researchers, summarizing the current knowledge on their synthesis, characterization, and potential applications. Further systematic investigation into the biological profiles of each isomer is warranted and could lead to the discovery of novel therapeutic agents.

References

In-Depth Analysis of 3-Amino-2-bromophenol: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-bromophenol is a substituted aromatic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide synthesizes available theoretical data on this compound, providing a foundation for future research and development. Due to a lack of extensive dedicated theoretical studies on this specific molecule in published literature, this guide also outlines the standard computational methodologies that would be employed for such an analysis, serving as a blueprint for further investigation.

Introduction

This compound (C₆H₆BrNO) is a halogenated aminophenol whose structural features—an electron-donating amino group, an electron-withdrawing bromine atom, and a hydroxyl group on a benzene ring—suggest a rich and complex electronic environment. These functionalities can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, making it an interesting candidate for crystal engineering and as a building block in the synthesis of more complex molecules. This document will explore the theoretical underpinnings of its molecular geometry and electronic landscape.

Molecular Structure and Properties

While comprehensive theoretical studies specifically detailing the molecular structure of this compound are not widely available in the current body of scientific literature, we can infer its properties from foundational chemical principles and the computational analysis of similar structures. The key structural features include the phenolic hydroxyl group, the amino group, and the bromine atom substituted on the benzene ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₆H₆BrNOPubChem[1]
Molecular Weight188.02 g/mol -
Monoisotopic Mass186.96329 DaPubChem[2][3][4]
XlogP (predicted)1.6PubChem[4]
Topological Polar Surface Area (TPSA)46.3 Ų-
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors1-
Rotatable Bonds0-

Note: Some properties are computationally predicted and provided by chemical databases.

Theoretical and Computational Methodology

To perform a thorough theoretical study of this compound, a standard computational chemistry workflow would be implemented. This section details the typical protocols for such an investigation.

Computational Workflow

The logical flow of a theoretical analysis of a small molecule like this compound is depicted below. This workflow starts with geometry optimization and proceeds to more detailed electronic structure and spectroscopic predictions.

Computational_Workflow Computational Analysis Workflow A Initial Structure Generation B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Electronic Properties Analysis (HOMO, LUMO, MESP) B->D E Spectroscopic Prediction (NMR, UV-Vis, IR) D->E F Analysis of Intermolecular Interactions (NBO, QTAIM) D->F

Caption: A typical workflow for the theoretical study of a molecule.

Density Functional Theory (DFT) Calculations

A common and robust method for these types of studies is Density Functional Theory (DFT). A study on related aminobenzyne precursors utilized the B3LYP functional with a 6-311+G(d,p) basis set, a methodology that provides a good balance between accuracy and computational cost for organic molecules.[5]

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

  • Initial Structure Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is selected for the calculations.

    • Functional: The B3LYP hybrid functional is chosen for its proven performance with organic molecules.

    • Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for more accurate geometry and property calculations.

  • Software: A quantum chemistry software package such as Gaussian is used to perform the calculations.[5]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

  • Electronic Property Analysis: Following successful optimization, various electronic properties are calculated:

    • Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic reactivity.

    • Molecular Electrostatic Potential (MESP): The MESP is calculated and mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Predicted Molecular Properties (Based on Theoretical Approach)

While specific published data is scarce, a theoretical study would likely reveal the following:

  • Optimized Geometry: The calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. Intramolecular hydrogen bonding between the hydroxyl and amino groups, or between the hydroxyl/amino groups and the bromine atom, would be investigated.

  • Electronic Structure: The HOMO would likely be localized on the electron-rich aromatic ring, particularly near the amino and hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the aromatic ring, with potential contributions from the bromine atom's anti-bonding orbitals.

  • Spectroscopic Data: Theoretical calculations would yield predicted IR, Raman, and NMR spectra. The vibrational frequencies from the frequency calculation would correspond to specific bond stretches and bends, aiding in the interpretation of experimental spectroscopic data.

Potential Signaling Pathways and Interactions

In a biological context, the structure of this compound suggests potential interactions with various biological targets. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The following diagram illustrates a hypothetical interaction pathway where this compound acts as a ligand binding to a protein receptor.

Signaling_Pathway Hypothetical Ligand-Receptor Interaction cluster_0 Ligand (this compound) cluster_1 Protein Receptor Binding Pocket L NH2 group R Acceptor Residue (e.g., Asp, Glu) L->R Hydrogen Bond L2 OH group R2 Donor/Acceptor Residue (e.g., Ser, Thr) L2->R2 Hydrogen Bond L3 Br atom R3 Halogen Bond Acceptor (e.g., Carbonyl Oxygen) L3->R3 Halogen Bond P Downstream Signaling Cascade R->P Induces Conformational Change R2->P R3->P

Caption: Potential intermolecular interactions of this compound.

Conclusion

This technical guide provides a framework for understanding the molecular structure and properties of this compound from a theoretical standpoint. While there is a notable absence of dedicated computational studies on this molecule in the existing literature, the established methodologies of computational chemistry, particularly DFT, offer a powerful means to elucidate its characteristics. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in drug development and materials science, encouraging and guiding future theoretical and experimental investigations into this promising molecule. Further research is warranted to fully characterize its potential and validate these theoretical predictions.

References

Methodological & Application

Synthesis of Bio-functional Derivatives from 3-Amino-2-bromophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 3-Amino-2-bromophenol. This compound, possessing amino, hydroxyl, and bromo functional groups, serves as a valuable scaffold for the generation of a diverse library of molecules with potential applications in medicinal chemistry and materials science. The synthesized derivatives, including N-acylated, N-alkylated, diazotized, and cyclized products like phenoxazines, exhibit promising biological activities, notably as antioxidant and anticancer agents.

Application Notes

This compound is a key building block for the synthesis of a range of functional molecules. The strategic positioning of its reactive groups allows for selective modifications to explore structure-activity relationships (SAR) in drug discovery programs.

1. N-Acylation and N-Alkylation: The amino group of this compound can be readily acylated or alkylated to produce a variety of amide and amine derivatives. These modifications can modulate the compound's lipophilicity, steric hindrance, and hydrogen bonding capabilities, which are crucial for its interaction with biological targets. For instance, acylation can introduce specific pharmacophores, while alkylation can be used to probe the binding pocket of an enzyme or receptor.

2. Diazotization and Subsequent Functionalization: The primary aromatic amine functionality allows for diazotization, a powerful transformation to introduce a wide array of substituents onto the aromatic ring. Through Sandmeyer or related reactions, the diazonium salt can be converted to iodo, chloro, cyano, or other functional groups, providing access to a broad spectrum of derivatives for further elaboration.

3. Synthesis of Phenoxazines: this compound is a valuable precursor for the synthesis of phenoxazine scaffolds. Phenoxazines are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis typically involves an oxidative cyclization reaction.

4. Potential Biological Activities:

  • Anticancer Activity: Derivatives of this compound, particularly phenoxazines, have shown potential as anticancer agents.[4][5][6] Their mechanism of action often involves the induction of apoptosis (programmed cell death).[4][5][6][7] Some phenoxazine derivatives have been shown to induce caspase-independent apoptosis.[4][5] The apoptotic pathway can be initiated through the intrinsic pathway, involving the BCL-2 family of proteins that regulate mitochondrial outer membrane permeabilization.[1][8][9][10][11]

  • Antioxidant Activity: The phenolic hydroxyl group imparts antioxidant properties to the derivatives. Phenolic compounds are known to scavenge free radicals and can modulate cellular antioxidant pathways, such as the Nrf2-Keap1 signaling pathway.[12][13][14] Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant genes.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key derivatives from this compound.

Note: While these protocols are based on established chemical transformations, specific reaction conditions for this compound may require optimization. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: N-Acylation - Synthesis of N-(2-bromo-3-hydroxyphenyl)acetamide

This protocol describes the acetylation of the amino group of this compound using acetic anhydride.

Workflow:

A Dissolve this compound in Pyridine B Cool to 0°C A->B C Add Acetic Anhydride dropwise B->C D Stir at Room Temperature C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H A Dissolve this compound in DMF B Add K₂CO₃ A->B C Add Methyl Iodide B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H A Dissolve this compound in aq. H₂SO₄ B Cool to 0-5°C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min C->D E Add KI solution D->E F Warm to Room Temperature E->F G Extract with Diethyl Ether F->G H Purify by Column Chromatography G->H A Combine this compound, 2-chlorobenzoic acid, CuI, and K₂CO₃ B Add DMF as solvent A->B C Heat under Inert Atmosphere B->C D Monitor by TLC C->D E Cool and Quench D->E F Extract and Purify Intermediate E->F G Intramolecular Cyclization (e.g., with PPA) F->G H Purify Final Phenoxazine G->H cluster_0 Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC Release Bak Bak Bak->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibits Bcl2->Bak Inhibits Apoptosome Apoptosome Formation CytoC->Apoptosome Phenoxazine Phenoxazine Derivative Phenoxazine->Bcl2 Inhibits Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_1 Cytoplasm cluster_2 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Degradation Phenolic Phenolic Derivative Phenolic->Keap1_Nrf2 Inhibits Degradation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

Application Notes and Protocols: The Use of 3-Amino-2-bromophenol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromophenol is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. The presence of vicinal amino and hydroxyl groups on the aromatic ring allows for the construction of fused heterocyclic systems, while the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value heterocyclic scaffolds such as benzoxazoles and phenoxazines, which are prevalent in medicinal chemistry and materials science.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound serves as an excellent precursor for the synthesis of 7-bromobenzoxazoles, which can be further diversified.

General Reaction Scheme: Condensation with Carboxylic Acids

A common and straightforward method for benzoxazole synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, often promoted by a dehydrating agent or catalyst.

Reaction:

Caption: Workflow for the synthesis of 2-substituted-7-bromobenzoxazoles.

Synthesis of Phenoxazines

Phenoxazines are an important class of tricyclic heteroaromatic compounds with applications as dyes, pharmaceuticals, and fluorescent probes. [2][3]The oxidative cyclization of o-aminophenols is a key strategy for their synthesis.

General Reaction Scheme: Oxidative Dimerization

This compound can undergo oxidative self-condensation or cross-condensation with other aminophenols to yield substituted phenoxazinones.

Reaction:

Experimental Protocol: Synthesis of 2-Amino-1,9-dibromophenoxazin-3-one

This protocol details the aerobic oxidation of this compound catalyzed by a cobalt(II) complex. [4] Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Aqueous ammonia (25%)

  • Air or Oxygen source

  • Standard laboratory glassware for reactions under an aerobic atmosphere.

Procedure:

  • Dissolve this compound (3.76 g, 20 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Add Cobalt(II) chloride hexahydrate (0.238 g, 1 mmol) to the solution.

  • Adjust the pH of the solution to approximately 8-9 by the dropwise addition of aqueous ammonia.

  • Stir the reaction mixture vigorously at room temperature while bubbling air or oxygen through the solution for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid with cold methanol and then water to remove any inorganic salts.

  • Dry the product under vacuum to yield 2-amino-1,9-dibromophenoxazin-3-one.

Data Presentation: Catalytic Oxidation of o-Aminophenols

The following table presents representative data for the cobalt-catalyzed aerobic oxidation of o-aminophenols to phenoxazinones. [4]

Entry Substrate Catalyst Solvent Product Typical Yield (%)
1 o-Aminophenol Co(II) complex Methanol 2-Aminophenoxazin-3-one 70-80
2 This compound CoCl₂·6H₂O Methanol 2-Amino-1,9-dibromophenoxazin-3-one 60-70

| 3 | 4-Methyl-2-aminophenol | Co(II) complex | Methanol | 2-Amino-7-methylphenoxazin-3-one | 75-85 |

Note: Yields are indicative and depend on the specific catalyst and reaction conditions.

Visualization: Phenoxazine Synthesis Signaling Pathway

Phenoxazine_Pathway cluster_catalyst_activation Catalyst Activation cluster_substrate_oxidation Substrate Oxidation cluster_dimerization_cyclization Dimerization & Cyclization Co_II Co(II) Co_III Co(III) Co_II->Co_III Oxidation O2 O2 (Air) Aminophenol This compound Co_III->Aminophenol e- transfer Radical Aminophenoxyl Radical Aminophenol->Radical SET Quinoneimine o-Benzoquinonemonoimine Radical->Quinoneimine Oxidation Dimer Dimeric Intermediate Quinoneimine->Dimer Dimerization Quinoneimine->Dimer + Aminophenol Phenoxazinone 2-Amino-1,9-dibromophenoxazin-3-one Dimer->Phenoxazinone Cyclization & Oxidation

Caption: Proposed pathway for cobalt-catalyzed phenoxazine synthesis.

Palladium/Copper-Catalyzed Cross-Coupling Reactions

The bromine atom in heterocycles derived from this compound, such as 7-bromobenzoxazole, is a valuable functional group for subsequent carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of substituted heterocycles for drug discovery and materials science.

General Reaction Scheme: Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the 7-position of the benzoxazole ring.

Reaction:

Experimental Protocol: Synthesis of 2-Methyl-7-phenylbenzoxazole

This protocol outlines a typical Suzuki-Miyaura coupling of 7-bromo-2-methylbenzoxazole with phenylboronic acid.

Materials:

  • 7-Bromo-2-methylbenzoxazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard Schlenk line or glovebox for inert atmosphere reactions.

Procedure:

  • To a Schlenk flask, add 7-bromo-2-methylbenzoxazole (212 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2-methyl-7-phenylbenzoxazole.

Data Presentation: Cross-Coupling of 7-Bromobenzoxazoles

The table below shows representative examples of palladium-catalyzed cross-coupling reactions of 7-bromobenzoxazoles.

EntryCoupling PartnerCatalyst SystemProductTypical Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃7-Phenyl-2-methylbenzoxazole80-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂7-(4-Methoxyphenyl)-2-methylbenzoxazole85-95
3Aniline (Buchwald-Hartwig)Pd₂(dba)₃/Xantphos7-(Phenylamino)-2-methylbenzoxazole70-80

Note: Yields are dependent on the specific catalyst, ligands, and reaction conditions.

Visualization: Cross-Coupling Logical Relationship

Cross_Coupling cluster_synthesis Heterocycle Synthesis cluster_coupling Cross-Coupling Reactions cluster_products Functionalized Products Start This compound Benzoxazole 7-Bromo-2-substituted-benzoxazole Start->Benzoxazole Phenoxazine 1,9-Dibromophenoxazine Start->Phenoxazine Suzuki Suzuki Coupling (C-C bond formation) Benzoxazole->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Benzoxazole->Buchwald Heck Heck Reaction (C-C bond formation) Phenoxazine->Heck Product_A 7-Aryl-benzoxazoles Suzuki->Product_A Product_B 7-Amino-benzoxazoles Buchwald->Product_B Product_C Functionalized Phenoxazines Heck->Product_C

References

Application Notes and Protocols: 3-Amino-2-bromophenol as a Versatile Building Block for the Synthesis of Bioactive Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Amino-2-bromophenol as a key intermediate in the synthesis of pharmaceuticals, particularly focusing on the construction of the benzoxazole scaffold. Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. The strategic incorporation of a bromine atom via the use of this compound can offer advantages in modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

The presence of the amino and hydroxyl groups in an ortho orientation on the phenyl ring of this compound allows for efficient cyclization reactions to form the benzoxazole core. The bromine atom at the 2-position of the starting phenol can serve as a handle for further synthetic modifications or can itself contribute to the biological activity of the final compound through halogen bonding or by influencing its metabolic stability.

Application in the Synthesis of a Hypothetical Kinase Inhibitor: Bromo-Benzoxazole Kinase Inhibitor 1 (BBKI-1)

This section details the synthesis of a hypothetical kinase inhibitor, "Bromo-Benzoxazole Kinase Inhibitor 1" (BBKI-1), using this compound as a key starting material. The synthesis involves a condensation and subsequent cyclization reaction with a substituted benzoic acid to form the benzoxazole core.

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of BBKI-1

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Amide Formation & CyclizationThis compound, 4-(Trifluoromethyl)benzoic acid, Polyphosphoric acid (PPA)-180-200678>95 (after purification)

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)-7-bromobenzoxazole (BBKI-1)

This protocol describes the one-pot synthesis of the hypothetical kinase inhibitor BBKI-1 from this compound and 4-(Trifluoromethyl)benzoic acid.

Materials:

  • This compound (1.0 eq)

  • 4-(Trifluoromethyl)benzoic acid (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and 4-(Trifluoromethyl)benzoic acid (1.1 eq).

  • Add a sufficient amount of polyphosphoric acid (PPA) to ensure the mixture can be stirred.

  • Heat the reaction mixture with stirring to 180-200 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-(Trifluoromethyl)phenyl)-7-bromobenzoxazole (BBKI-1).

  • Characterize the final product by NMR and Mass Spectrometry.

Signaling Pathway and Mechanism of Action

Benzoxazole-based compounds have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. BBKI-1 is hypothetically designed to target a generic tyrosine kinase receptor signaling pathway.

G Ligand Growth Factor Receptor Tyrosine Kinase Receptor Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Grb2 Grb2 Dimerization->Grb2 BBKI1 BBKI-1 (Kinase Inhibitor) BBKI1->Dimerization Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CellularResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellularResponse

Caption: Hypothetical signaling pathway inhibited by BBKI-1.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of BBKI-1 to its initial biological evaluation.

G Start Start: This compound & 4-(Trifluoromethyl)benzoic acid Synthesis One-pot Synthesis (Protocol 1) Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalScreening In vitro Kinase Assay Characterization->BiologicalScreening DataAnalysis Data Analysis (IC50 determination) BiologicalScreening->DataAnalysis End Lead Compound Candidate DataAnalysis->End

Caption: General experimental workflow for BBKI-1 synthesis and evaluation.

These application notes and protocols provide a framework for utilizing this compound in the synthesis of pharmaceutically relevant benzoxazole derivatives. The provided protocols and workflows can be adapted for the synthesis of a variety of substituted benzoxazoles for screening in drug discovery programs.

Application of 3-Amino-2-bromophenol in Dye Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromophenol is a valuable aromatic intermediate possessing amino, hydroxyl, and bromo functional groups. This unique substitution pattern makes it a versatile precursor in the synthesis of specialized dyes, particularly azo dyes. The presence of the bromine atom can influence the final properties of the dye, such as its color, lightfastness, and binding affinity to substrates. These application notes provide a comprehensive overview of the synthetic route for producing azo dyes using this compound as the diazo component. The protocols detailed below are based on established principles of diazotization and azo coupling reactions and are intended to serve as a foundational guide for research and development.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This is typically achieved by treating a cold, acidic solution of the amine with a source of nitrous acid, most commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and aromatic amines. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling component to form the characteristic azo linkage (-N=N-), which acts as the chromophore responsible for the dye's color.

Representative Synthesis of an Azo Dye from this compound

This section details the synthesis of a representative azo dye, designated here as Bromophenol Brown NP , derived from the coupling of diazotized this compound with 2-naphthol.

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker

  • 100 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Thermometer

  • Dropping Funnel

  • Ice Bath

Procedure:

  • In the 250 mL beaker, suspend 1.88 g (0.01 mol) of this compound in 20 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Continue stirring until a clear solution of the hydrochloride salt is formed.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In the 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting clear, cold solution contains the diazonium salt of this compound and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • 400 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • In the 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% (w/v) sodium hydroxide solution.

  • Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath with continuous stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold alkaline 2-naphthol solution.

  • A deeply colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with several portions of cold distilled water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the representative azo dye, Bromophenol Brown NP .

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Moles (mol)Mass (g)Role
This compound188.020.011.88Diazo Component
2-Naphthol144.170.011.44Coupling Component
Bromophenol Brown NP345.19(Theoretical)(Theoretical)Product

Table 2: Illustrative Synthesis and Characterization Data for Bromophenol Brown NP

ParameterValue
Synthesis
Theoretical Yield (g)3.45
Actual Yield (g)2.93
Percentage Yield (%)85
Physical Properties
AppearanceDark brown powder
Melting Point (°C)>250 (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly soluble in ethanol
Spectroscopic Data
λmax (in DMSO) (nm)485
Molar Absorptivity (ε) (M-1cm-1)25,000
Key IR Peaks (cm-1)3400-3500 (O-H stretch), 1600-1620 (N=N stretch), 1500-1580 (aromatic C=C stretch), 1200-1300 (C-O stretch), 550-650 (C-Br stretch)

Note: The data in Table 2 are illustrative and represent typical expected values for a successful synthesis. Actual results may vary.

Visualizations

Synthetic Workflow

The following diagram illustrates the general two-step synthesis process of azo dyes from this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Purification A This compound B HCl, NaNO2 0-5 °C A->B C Diazonium Salt of This compound B->C E Coupling Reaction 0-5 °C C->E Immediate use D 2-Naphthol in alkaline solution D->E F Azo Dye (Bromophenol Brown NP) E->F G Filtration & Washing F->G H Drying G->H I Purified Azo Dye H->I

Caption: General workflow for the synthesis of azo dyes.

Reaction Mechanism Overview

This diagram outlines the key chemical transformations in the synthesis of an azo dye from this compound.

G A This compound (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B Diazotization (NaNO2, HCl, 0-5°C) D Azo Dye (Ar-N=N-Ar') B->D Azo Coupling (Electrophilic Aromatic Substitution) C Coupling Component (e.g., 2-Naphthol) C->D

Caption: Key reaction steps in azo dye synthesis.

Conclusion

The synthesis of azo dyes from this compound follows the well-established pathway of diazotization followed by azo coupling. The protocols provided herein offer a solid foundation for the laboratory-scale synthesis of novel azo dyes. The presence of the bromo and hydroxyl groups on the diazo component's aromatic ring is expected to influence the final dye's properties, offering opportunities for the development of new colorants with specific characteristics for various applications in research and industry. Researchers are encouraged to adapt and optimize these general procedures for their specific coupling components and target applications.

Application Notes and Protocols for N-Alkylation of 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective N-alkylation of 3-amino-2-bromophenol, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The primary method detailed is reductive amination, which offers high selectivity for N-alkylation over competing O-alkylation.[1][2][3]

Introduction

Selective N-alkylation of aminophenols is a critical transformation in organic synthesis. Direct alkylation with alkyl halides often leads to a mixture of N- and O-alkylated products, necessitating complex purification steps.[1][4] Reductive amination provides an efficient and selective alternative by first forming an imine intermediate with an aldehyde or ketone, followed by in-situ reduction to the desired N-alkylated amine.[2][3][5][6][7] This protocol has been adapted for this compound to yield various N-alkyl derivatives.

Data Presentation

The following table summarizes the hypothetical yields for the N-alkylation of this compound with various aldehydes using the reductive amination protocol described below.

EntryAldehydeProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)
1Formaldehyde3-(Methylamino)-2-bromophenolC₇H₈BrNO202.0592
2Acetaldehyde3-(Ethylamino)-2-bromophenolC₈H₁₀BrNO216.0888
3Propionaldehyde3-(Propylamino)-2-bromophenolC₉H₁₂BrNO230.1085
4Isobutyraldehyde3-(Isobutylamino)-2-bromophenolC₁₀H₁₄BrNO244.1382
5Benzaldehyde3-(Benzylamino)-2-bromophenolC₁₃H₁₂BrNO278.1595

Experimental Protocol: Reductive Amination

This protocol describes a one-pot reaction for the selective N-alkylation of this compound.[1]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (ice/water)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol (approx. 6-7 mL per mmol of aminophenol) in a round-bottom flask, add the desired aldehyde (1.0 eq).

  • Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • After 1 hour, cool the reaction mixture in an ice bath.

  • Carefully add sodium borohydride (2.0 eq) portion-wise to the cooled solution. Foaming may occur.

  • After the addition of sodium borohydride is complete, remove the cooling bath and stir the reaction mixture for an additional 1 hour at room temperature.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into water (approx. 10 mL per mmol of aminophenol).

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Alternative Methods

While reductive amination is preferred for its selectivity, other methods for C-N bond formation exist, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for creating aryl amines from aryl halides but is generally not employed for the alkylation of an existing amino group with an alkyl halide.[8][9][10][11]

Visualizations

Experimental Workflow for N-Alkylation via Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve this compound in Methanol add_aldehyde Add Aldehyde start->add_aldehyde 1.0 eq stir_rt Stir at Room Temperature (1h) (Imine Formation) add_aldehyde->stir_rt cool Cool Reaction Mixture (Ice Bath) stir_rt->cool add_nabh4 Add Sodium Borohydride (Portion-wise) cool->add_nabh4 2.0 eq stir_final Stir at Room Temperature (1h) (Reduction) add_nabh4->stir_final quench Pour into Water stir_final->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for the one-pot reductive amination of this compound.

Reaction Scheme: Reductive Amination

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product aminophenol This compound imine Imine Intermediate aminophenol->imine aldehyde Aldehyde (R-CHO) aldehyde->imine product N-Alkyl-3-amino-2-bromophenol imine->product + NaBH4 methanol Methanol (Solvent) nabh4 Sodium Borohydride (Reducing Agent)

Caption: General reaction scheme for the N-alkylation of this compound.

References

Application Notes and Protocols for Suzuki Coupling with 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 3-Amino-2-bromophenol with various arylboronic acids. This transformation is a powerful tool for the synthesis of 3-amino-2-arylphenol derivatives, which are valuable intermediates in the development of pharmaceuticals and other functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, enabling the formation of a carbon-carbon bond.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a highly utilized transformation in organic synthesis.[2] For substrates such as this compound, which contains both an amino and a hydroxyl group, careful selection of the catalyst, base, and solvent system is crucial to achieve high yields and minimize side reactions. The unprotected amino group can potentially coordinate with the palladium catalyst, influencing its activity.[2]

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Reaction Conditions and Data Presentation

The success of the Suzuki coupling with this compound is highly dependent on the judicious choice of reaction parameters. While specific examples for this exact substrate are not extensively documented in readily available literature, a summary of typical conditions for analogous ortho-bromoanilines and other challenging amino-substituted aryl bromides provides a strong foundation for reaction optimization.[3][4]

EntryAryl Halide (Analogue)Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10012-24~85
23-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O80-9012-24Representative
3ortho-BromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (2)-K₃PO₄ (t-AmylOH)1001895
44-Bromo-2-methylaniline3-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)Dioxane/H₂O901240
53-Amino-5-bromopyridine(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)Dioxane1001692

Note: The data presented is for analogous compounds and should be used as a guideline for optimizing the reaction with this compound.[3]

Experimental Protocols

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid based on established procedures for similar substrates.[3][4] Optimization may be necessary for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

General Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow A Reactant Weighing (this compound, Arylboronic acid, Base) B Reaction Setup (Inert Atmosphere) A->B Combine C Solvent & Catalyst Addition B->C Degas & Add D Heating & Stirring C->D Heat E Reaction Monitoring (TLC/LC-MS) D->E Monitor F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G Crude Product H Product Characterization (NMR, MS) G->H Purified Product

Caption: General experimental workflow for a Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling.

Suzuki_Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)-X Ln pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)-R² Ln pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product aryl_halide R¹-X aryl_halide->pd_complex boronic_acid R²-B(OR)₂ boronic_acid->pd_complex base Base base->pd_complex

References

Application Notes and Protocols: 3-Amino-2-bromophenol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromophenol is a versatile substituted aromatic compound that serves as a valuable starting material in the synthesis of a variety of bioactive molecules. Its unique arrangement of amino, hydroxyl, and bromo functional groups on the benzene ring offers multiple reaction sites for chemical modification, making it an attractive building block in medicinal chemistry and drug discovery. The presence of the bromine atom allows for the introduction of molecular diversity through various cross-coupling reactions, while the amino and hydroxyl groups can be utilized for the construction of heterocyclic systems and other functional modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential anticancer and antimicrobial agents.

Synthetic Applications

This compound can be employed in a range of synthetic transformations to generate complex molecular architectures with potential biological activity. Two key applications are highlighted below:

  • Synthesis of Phenoxazinones: The ortho-aminophenol moiety within this compound is a key precursor for the synthesis of phenoxazinones. These tricyclic heterocyclic compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis typically proceeds through an oxidative cyclization reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups, which can significantly influence the biological activity of the resulting molecules.

Application 1: Synthesis of a Bioactive Phenoxazinone Derivative

Phenoxazinones are a class of compounds with a core tricyclic structure that have demonstrated significant pharmacological activities. For instance, certain 2-aminophenoxazin-3-one derivatives have been investigated for their phytotoxic effects, which could be harnessed for the development of novel herbicides.[1] Additionally, various phenoxazine derivatives have been explored for their potential as anticancer, antimalarial, and antidiabetic agents.[2] The synthesis of a bromo-substituted aminophenoxazinone from this compound provides a scaffold that can be further functionalized to explore structure-activity relationships.

Experimental Protocol: Synthesis of 8-Bromo-2-amino-3H-phenoxazin-3-one

This protocol describes the synthesis of 8-bromo-2-amino-3H-phenoxazin-3-one via the oxidative cyclization of this compound. This method is adapted from general procedures for the synthesis of aminophenoxazinones from aminophenols.[1]

Materials:

  • This compound

  • Sodium iodate (NaIO₃)

  • Acetone

  • Deionized water

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of this compound (e.g., 250 mg) in acetone (10 mL).

  • In a separate flask, dissolve sodium iodate (e.g., 430 mg) in deionized water (50 mL).

  • To the sodium iodate solution, add the this compound solution and stir the mixture for 10 minutes.

  • Prepare a second solution of this compound (e.g., 250 mg) in acetone (7 mL) and add it to the reaction mixture.

  • After 2 hours of stirring, add a solution of sodium iodate (e.g., 950 mg) in deionized water (70 mL).

  • Continue stirring the reaction mixture at room temperature for 20 hours.

  • Remove the acetone from the reaction mixture under reduced pressure.

  • Cool the remaining aqueous mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold deionized water, and dry to yield the crude 8-bromo-2-amino-3H-phenoxazin-3-one.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data: Biological Activity of Related Phenoxazinone Compounds
CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Aminophenoxazin-3-one (Phx-3)HT-29 (Colon Cancer)16.7[3]
2-Aminophenoxazin-3-one (Phx-3)LoVo-1 (Colon Cancer)20.03 ± 4.98[3]

Note: The above data is for structurally related compounds and is provided for illustrative purposes.

Experimental Workflow

G cluster_synthesis Synthesis of 8-Bromo-2-amino-3H-phenoxazin-3-one cluster_analysis Biological Evaluation A Dissolve this compound in Acetone C Mix Solutions & Stir A->C B Dissolve NaIO3 in Water B->C D Add Second Portion of This compound C->D E Add Second Portion of NaIO3 D->E F Stir for 20 hours E->F G Remove Acetone F->G H Precipitate Product on Ice G->H I Filter and Dry H->I J Purification I->J K In vitro Anticancer Assays (e.g., MTT assay) J->K L Determine IC50 values K->L

Caption: Workflow for the synthesis and potential biological evaluation of 8-bromo-2-amino-3H-phenoxazin-3-one.

Application 2: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 2-position of the phenol ring. This diversification is a key strategy in drug discovery for exploring structure-activity relationships and optimizing the pharmacological properties of a lead compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard reaction glassware with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried reaction flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to a reflux temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Quantitative Data: Representative Yields for Suzuki-Miyaura Coupling of Related Compounds

Specific yield data for the Suzuki-Miyaura coupling of this compound was not found in the search results. The following table provides representative yields for the coupling of a structurally similar compound, 4-amino-3-bromobenzoic acid, with various arylboronic acids to illustrate the potential efficiency of this reaction.

Arylboronic AcidCatalyst SystemYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃High[4]
4-Methoxyphenylboronic acidNiCl₂(PCy₃)₂ / K₃PO₄High[4]

Note: The yields are qualitative ("High") as reported in the source for analogous substrates and are for illustrative purposes.

Signaling Pathway Diagram

The synthesized biaryl derivatives could potentially act as inhibitors of various signaling pathways implicated in diseases like cancer. For example, some aminophenol derivatives have been shown to inhibit protein kinases such as AKT and ABL. The following diagram illustrates a simplified signaling pathway that could be targeted by such inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Potential Inhibitor (Synthesized Molecule) Inhibitor->AKT

References

Application Notes and Protocols for the Bromination of 3-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated 3-aminophenol derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of a bromine atom onto the aromatic ring provides a handle for further functionalization, such as cross-coupling reactions, and can significantly influence the biological activity of the parent molecule. The regioselectivity of the bromination of 3-aminophenol and its derivatives is a key challenge due to the presence of two activating, ortho-, para-directing groups (–NH₂ and –OH) in a meta-relationship. This document provides detailed experimental protocols for various bromination methods applicable to 3-aminophenol derivatives, along with quantitative data to aid in reaction optimization.

Regioselectivity Considerations

The bromination of 3-aminophenol is an electrophilic aromatic substitution reaction. The –OH and –NH₂ groups are both strongly activating and direct incoming electrophiles to the positions ortho and para to themselves. This leads to a complex mixture of products. The primary positions for substitution are C-2, C-4, and C-6. Steric hindrance can play a significant role, particularly at the C-2 position, which is situated between the two existing substituents. The reaction acidity is also a critical factor; under acidic conditions, the amino group can be protonated to form an ammonium group (–NH₃⁺), which is a deactivating, meta-directing group. This can alter the product distribution.[1] Therefore, careful selection of the brominating agent, solvent, and reaction conditions is crucial to achieve the desired regioselectivity.

Experimental Protocols

Several methods have been developed for the bromination of phenols and anilines, which can be adapted for 3-aminophenol derivatives. The choice of method will depend on the desired product (mono- vs. poly-bromination) and the specific nature of the substrate.

Method 1: Bromination using N-Bromosuccinimide (NBS) in Methanol

This method is particularly effective for the selective mono-ortho-bromination of phenolic compounds, especially those with a para-substituent.[2] The use of p-toluenesulfonic acid (p-TsOH) as a catalyst can enhance selectivity.

Protocol:

  • Dissolve the 3-aminophenol derivative (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in ACS-grade methanol (1.0 mL per mmol of substrate).

  • Stir the solution for 10 minutes at room temperature.

  • In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (NBS, 1.0 eq) in methanol.

  • Add the NBS solution dropwise to the substrate solution over 20 minutes.

  • Stir the reaction mixture for an additional 5 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data for Ortho-Bromination of para-Substituted Phenols using NBS/p-TsOH in Methanol [2]

Substrate (p-substituted phenol)ProductReaction Time (min)Yield (%)
4-methylphenol2-bromo-4-methylphenol2592
4-fluorophenol2-bromo-4-fluorophenol2595
4-chlorophenol2-bromo-4-chlorophenol2594
4-bromophenol2,4-dibromophenol2596
N-Boc-L-tyrosine methyl esterN-Boc-3-bromo-L-tyrosine methyl ester2591

Note: This data is for para-substituted phenols but provides a strong indication of the efficacy of this method for achieving high yields in the ortho-bromination of phenolic compounds.

Method 2: Regioselective Monobromination using NBS in Tetrabutylammonium Bromide

This protocol offers a mild and highly regioselective method for the para-monobromination of activated aromatic compounds, including phenols and anilines, without the formation of di- or tri-brominated byproducts.[1]

Protocol:

  • To a solution of the 3-aminophenol derivative (1 mmol) in dichloromethane (10 mL), add N-bromosuccinimide (1 mmol).

  • Add tetrabutylammonium bromide (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • For less reactive substrates, the addition of acidic montmorillonite K-10 clay can accelerate the reaction.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Monobromination of Activated Aromatics using NBS/TBAB [1]

SubstrateProductTime (h)Yield (%)
Phenol4-Bromophenol0.596
Aniline4-Bromoaniline0.595
o-Cresol4-Bromo-2-methylphenol1.094
m-Cresol4-Bromo-3-methylphenol1.092
p-Cresol2-Bromo-4-methylphenol1.590
Anisole4-Bromoanisole2.093
Method 3: Multi-step Synthesis of 3-Amino-4-bromophenol

This method is a specific example of synthesizing a brominated 3-aminophenol derivative through a sequence of diazotization, bromination, and reduction, starting from 3-nitro-4-aminophenol.[3][4]

Protocol:

  • Diazotization:

    • Dissolve 3-nitro-4-aminophenol in hydrobromic acid (40-48 wt%).

    • Cool the solution to 0-10 °C.

    • Add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature between 0-10 °C.

    • Stir the reaction mixture for 1-3 hours to obtain the 3-nitrophenol-4-diazonium salt solution.

  • Bromination:

    • In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

    • Add the diazonium salt solution dropwise to the cuprous bromide solution at 40-50 °C.

    • Stir the mixture for 1-2 hours.

    • Cool the solution to allow for crystallization of 3-nitro-4-bromophenol.

    • Filter the solid product.

  • Reduction:

    • Dissolve the 3-nitro-4-bromophenol solid in ethanol.

    • Add an iron oxide catalyst.

    • Heat the mixture to 50-100 °C.

    • Add hydrazine hydrate solution to the mixture and react for 2-5 hours.

    • Upon completion, cool the reaction and work up to isolate the final product, 3-amino-4-bromophenol.

Quantitative Data for the Synthesis of 3-Amino-4-bromophenol [3][4]

StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Product
Diazotization3-Nitro-4-aminophenolNaNO₂, HBr0-101-33-Nitrophenol-4-diazonium salt
Bromination3-Nitrophenol-4-diazonium saltCuBr, HBr40-501-23-Nitro-4-bromophenol
Reduction3-Nitro-4-bromophenolHydrazine hydrate, Fe₂O₃ catalyst, Ethanol50-1002-53-Amino-4-bromophenol

Note: This patent describes the overall process as having a high product yield suitable for industrial production.[4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the bromination of a 3-aminophenol derivative and the underlying electrophilic aromatic substitution mechanism.

experimental_workflow sub_prep Substrate Preparation (3-Aminophenol Derivative) reaction Bromination Reaction (e.g., with NBS or Br2) sub_prep->reaction Solvent, Reagents workup Reaction Work-up (Quenching, Extraction) reaction->workup Reaction Mixture purification Purification (Column Chromatography) workup->purification Crude Product analysis Product Analysis (NMR, MS) purification->analysis Purified Product

Caption: General experimental workflow for the bromination of 3-aminophenol derivatives.

electrophilic_substitution start 3-Aminophenol Derivative + Brominating Agent (E+) intermediate Sigma Complex (Resonance Stabilized Carbocation) start->intermediate Electrophilic Attack product Brominated Product + H+ intermediate->product Deprotonation

Caption: Simplified mechanism of electrophilic aromatic bromination on a 3-aminophenol derivative.

Conclusion

The bromination of 3-aminophenol derivatives can be achieved through various methods, with the choice of protocol influencing the regioselectivity and yield of the desired product. The use of N-bromosuccinimide offers a versatile and often milder alternative to molecular bromine, with the potential for high regioselectivity when combined with appropriate catalysts and solvent systems. For specific isomers, a multi-step synthetic approach may be necessary. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel brominated 3-aminophenol derivatives. Careful optimization of reaction conditions will be key to achieving the desired outcomes for specific substrates.

References

Application Notes and Protocols: 3-Amino-2-bromophenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromophenol is a valuable chemical intermediate possessing a unique substitution pattern on the benzene ring. The presence of amino, hydroxyl, and bromo functional groups in a specific ortho- and meta-relationship makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential biological activity. Its applications span from the development of pharmaceutical agents to the synthesis of specialized dyes and materials. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate.

Key Applications

The primary utility of this compound as a chemical intermediate lies in its ability to undergo reactions at its three functional groups, leading to the construction of diverse molecular scaffolds.

  • Synthesis of Brominated Phenoxazinones: The ortho-relationship of the amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of phenoxazine derivatives. Phenoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The bromine atom on the phenoxazine core can further serve as a handle for subsequent cross-coupling reactions to introduce additional molecular diversity.

  • Precursor for Bioactive Molecules and Pharmaceuticals: The structural motif of this compound is found within more complex molecules that exhibit biological activity. It can be used as a starting material for the synthesis of various pharmaceutical ingredients and other bioactive compounds.[4]

  • Intermediate in Dye and Materials Synthesis: The aromatic amine and phenol functionalities are common components in the synthesis of azo dyes and other coloring agents. The bromine substituent can modulate the color and properties of the resulting dyes. Furthermore, it has potential applications in the cosmetics industry as a precursor to specialized dyes, an antioxidant, or a UV absorber.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 100367-36-0[5]
Molecular Formula C₆H₆BrNO[6]
Molecular Weight 188.02 g/mol [5]
Appearance White to off-white crystalline powder
Purity Typically ≥97%[5]
Solubility Soluble in methanol, ethanol, and DMSO

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-aminophenoxazin-3-one via Oxidative Cyclization of this compound

This protocol describes a representative method for the synthesis of a brominated phenoxazinone derivative from this compound. The procedure is adapted from established methods for the oxidative cyclization of o-aminophenols.

Reaction Scheme:

G cluster_0 Synthesis of 1-Bromo-2-aminophenoxazin-3-one This compound This compound Product 1-Bromo-2-aminophenoxazin-3-one This compound->Product Oxidative Cyclization Oxidizing_Agent [O]

Caption: Oxidative cyclization of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) in 40 mL of methanol.

  • In a separate beaker, prepare a solution of potassium ferricyanide (6.58 g, 20 mmol) and potassium carbonate (2.76 g, 20 mmol) in 40 mL of water.

  • Add the aqueous solution of the oxidizing agent dropwise to the methanolic solution of this compound at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-Bromo-2-aminophenoxazin-3-one.

Expected Results:

ProductYieldMelting Point¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
1-Bromo-2-aminophenoxazin-3-one65-75%>200 °C (decomposes)7.85 (s, 2H, -NH₂), 7.60 (d, J=8.0 Hz, 1H), 7.35 (t, J=7.8 Hz, 1H), 7.10 (d, J=7.5 Hz, 1H)183.1, 145.2, 142.8, 130.5, 128.9, 125.4, 122.1, 118.7, 115.9

Note: The spectral data provided are representative and based on analogous structures. Actual results may vary.

Protocol 2: Synthesis of a Brominated Benzoxazole Derivative

This protocol outlines a general procedure for the synthesis of a benzoxazole derivative from this compound and a carboxylic acid, a reaction that highlights its utility in forming another important heterocyclic scaffold.

Reaction Scheme:

G cluster_1 Synthesis of a Brominated Benzoxazole Reactant1 This compound Product 4-Bromo-2-R-benzoxazole Reactant1->Product Condensation Reactant2 R-COOH

Caption: Condensation reaction to form a benzoxazole.

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, add this compound (1.88 g, 10 mmol) and the carboxylic acid (12 mmol).

  • Add polyphosphoric acid (20 g) to the flask.

  • Heat the mixture with stirring at 180-200 °C for 3-4 hours.

  • Cool the reaction mixture to room temperature and then pour it carefully into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_workflow General Workflow: Synthesis and Purification A Reactants Mixing (e.g., this compound + Reagents) B Reaction (Stirring, Heating) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D F Pure Product D->F E Characterization (NMR, MS, etc.) F->E

Caption: A generalized experimental workflow.

Logical Relationship of Functional Groups in Synthesis

G cluster_logic Reactivity of this compound A This compound B Amino Group (-NH2) A->B C Hydroxyl Group (-OH) A->C D Bromo Group (-Br) A->D E Heterocyclic Rings (e.g., Phenoxazines, Benzoxazoles) B->E C->E F Further Functionalization (e.g., Cross-coupling) D->F

Caption: Functional group reactivity and synthetic potential.

References

Application Notes and Protocols for the Analytical Determination of 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromophenol is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods for its detection and quantification are crucial for process monitoring, quality control, and research and development. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Analytical Methods Overview

Several analytical techniques can be employed for the determination of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include chromatographic techniques like HPLC and GC-MS, which are ideal for separation and quantification, and spectrophotometric methods for simpler, rapid analysis.

Quantitative Data Summary

The following table summarizes hypothetical performance data for the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Visible Spectrophotometry
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL1.5 µg/mL
Linearity Range 0.2 - 100 µg/mL0.05 - 50 µg/mL2 - 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999> 0.995
Precision (RSD%) < 2%< 5%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%90 - 110%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in solution. Reversed-phase HPLC is a powerful technique for separating non-volatile and thermally labile compounds.[1]

Instrumentation:

  • Standard HPLC system with a UV detector.[1]

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Trifluoroacetic acid)

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric acid in Water.[1]

    • Solvent B: Acetonitrile.[1]

    • Degas the mobile phase solvents before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare calibration standards ranging from 0.2 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: Based on the aromatic structure, a wavelength of approximately 280 nm is a suitable starting point for detection.[1][2]

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-15 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent method for the identification and quantification of volatile or semi-volatile compounds. Since this compound has polar functional groups (-NH2, -OH), derivatization is necessary to improve its volatility and chromatographic behavior.[3][4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A capillary column suitable for derivatized polar compounds (e.g., DB-5MS).[4]

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (or other suitable solvent)

  • This compound standard

  • Anhydrous sodium sulfate

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like pyridine.

    • Create a series of calibration standards.

  • Sample Preparation and Derivatization:

    • If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent (e.g., ethyl acetate) and dry the extract with anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Analysis:

    • Inject the derivatized standards and samples.

    • Identify the derivatized this compound peak by its retention time and mass spectrum.

    • Quantify using a calibration curve constructed from the peak areas of the derivatized standards.

UV-Visible Spectrophotometry

This method is a simpler and more rapid technique for the quantification of this compound in solution, particularly for routine analysis where high selectivity is not required. The presence of the aromatic ring results in UV absorbance.[2][5]

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Ethanol or other suitable UV-transparent solvent

  • This compound standard

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethanol.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in ethanol to a concentration within the expected linear range.

    • If necessary, filter the sample to remove any particulate matter.

  • Spectrophotometric Analysis:

    • Scan the UV-Visible spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Set the spectrophotometer to the determined λmax.

    • Blank the instrument using the solvent (ethanol).

    • Measure the absorbance of the calibration standards and the samples.

  • Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution & Dilution Sample->Dissolution Standard Standard Weighing Standard->Dissolution Filtration Filtration (for HPLC/Spectro.) Dissolution->Filtration Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Analysis Filtration->HPLC Spectro UV-Vis Spectrophotometry Filtration->Spectro GCMS GC-MS Analysis Derivatization->GCMS CalCurve Calibration Curve Generation HPLC->CalCurve GCMS->CalCurve Spectro->CalCurve Quant Quantification CalCurve->Quant Report Final Report Quant->Report

Caption: General experimental workflow for the analysis of this compound.

analytical_methods_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_principle Principle HPLC HPLC-UV Separation Separation & Quantification HPLC->Separation GCMS GC-MS GCMS->Separation UVVis UV-Vis Spectrophotometry QuantOnly Direct Quantification UVVis->QuantOnly Separation->HPLC Separation->GCMS QuantOnly->UVVis

Caption: Logical relationship of analytical methods for this compound.

References

Troubleshooting & Optimization

Navigating the Synthesis of 3-Amino-2-bromophenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted aminophenols is a critical step in the creation of novel therapeutics. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the synthesis of 3-Amino-2-bromophenol, aiming to improve yield and purity.

Troubleshooting Guide: Enhancing Yield in this compound Synthesis

Direct bromination of 3-aminophenol presents a significant challenge in achieving high regioselectivity for the 2-position. The amino and hydroxyl groups are both ortho-, para-directing, leading to a mixture of products, primarily the 4- and 6-bromo isomers, with the potential for di- and tri-substituted products. Steric hindrance at the 2-position, situated between the two functional groups, further complicates the synthesis.

A plausible, albeit not explicitly detailed in readily available literature, synthetic strategy involves a multi-step process designed to control regioselectivity. This guide will troubleshoot potential issues within this proposed pathway.

Proposed Synthetic Pathway:

A common strategy for achieving regioselectivity in such cases involves the protection of one or both of the activating groups, followed by directed ortho-lithiation and subsequent bromination, or a Sandmeyer-type reaction on a suitably substituted precursor.

Logical Workflow for Troubleshooting Synthesis

start Low Yield or No Product check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Reagents) start->check_conditions side_reactions Analyze for Side Reactions check_conditions->side_reactions purification Optimize Purification side_reactions->purification product_characterization Confirm Product Identity purification->product_characterization end Improved Yield product_characterization->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Question: My direct bromination of 3-aminophenol resulted in a complex mixture of products with a very low yield of the desired this compound. What is the likely cause and how can I improve this?

Answer:

Direct bromination of 3-aminophenol is notoriously difficult to control for the synthesis of the 2-bromo isomer. The strong activating and ortho-, para-directing nature of both the amino (-NH₂) and hydroxyl (-OH) groups leads to the formation of multiple isomers and over-bromination.

Troubleshooting Steps:

  • Protecting Group Strategy: To improve regioselectivity, consider protecting the more activating group. The amino group can be acetylated to form an amide, which is less activating and more sterically hindering, potentially directing bromination to the positions ortho to the hydroxyl group.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Non-polar solvents may offer better selectivity than polar protic solvents.

    • Temperature: Lowering the reaction temperature can help to control the rate of reaction and reduce the formation of multiple byproducts.

    • Brominating Agent: Using a milder brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), can provide better control over the reaction.

Hypothetical Data on Brominating Agent and Yield:

Brominating AgentSolventTemperature (°C)Hypothetical Yield of 2-bromo isomer (%)
Br₂H₂O25< 5
Br₂CCl₄010-15
NBSTHF020-30

This table presents hypothetical data for illustrative purposes.

Question: I am attempting a multi-step synthesis involving a Sandmeyer-type reaction starting from 3-amino-2-nitrophenol, but the diazotization step is failing. What are the common pitfalls?

Answer:

The diazotization of aminophenols can be challenging due to the presence of the hydroxyl group, which can react with the nitrous acid.

Troubleshooting Steps:

  • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C.

  • Acid Concentration: A sufficient concentration of a strong, non-nucleophilic acid (like H₂SO₄ or HBF₄) is necessary to protonate the amino group and prevent the formation of diazoamino compounds.

  • Sodium Nitrite Addition: The sodium nitrite solution should be added slowly and dropwise to maintain temperature control and prevent localized high concentrations of nitrous acid.

Experimental Workflow for a Sandmeyer-type Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Reduction A Dissolve 3-amino-2-nitrophenol in non-nucleophilic acid B Cool to 0-5 °C A->B C Slowly add NaNO₂ solution B->C D Stir for 30-60 min C->D E Prepare CuBr solution D->E F Slowly add diazonium salt solution to CuBr solution E->F G Warm to reaction temperature F->G H Monitor reaction completion (TLC, GC) G->H I Isolate and purify 2-bromo-3-nitrophenol H->I J Reduce nitro group (e.g., with SnCl₂/HCl or H₂/Pd-C) I->J K Work-up and purify This compound J->K

Caption: A generalized experimental workflow for the synthesis of this compound via a Sandmeyer-type reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges are:

  • Regioselectivity: The directing effects of the amino and hydroxyl groups favor bromination at the 4- and 6-positions.

  • Over-bromination: The high activation of the aromatic ring can lead to the formation of di- and tri-brominated products.

  • Steric Hindrance: The position between the amino and hydroxyl groups (C-2) is sterically hindered, making substitution at this position less favorable.

  • Oxidation: Aminophenols are susceptible to oxidation, which can lead to colored impurities.

Q2: What are some potential side reactions to be aware of?

  • Formation of 4-bromo, 6-bromo, 4,6-dibromo, and 2,4,6-tribromo isomers of 3-aminophenol.

  • Oxidation of the aminophenol to form quinone-imine type structures, which are often colored.

  • In Sandmeyer-type reactions, side reactions can include the formation of phenols (replacement of the diazonium group with -OH) and azo coupling.

Q3: How can I purify the final product, this compound?

Purification can be challenging due to the presence of isomeric impurities.

  • Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

  • Recrystallization: If a significant amount of a single isomer is present, recrystallization from an appropriate solvent system may be effective.

  • Acid-Base Extraction: The amino and phenolic groups allow for manipulation of solubility based on pH. This can be used for a preliminary purification to remove non-polar impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

  • Bromine and Brominating Agents: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at a low temperature.

  • Strong Acids and Bases: Handle with care and appropriate PPE.

  • Solvents: Use solvents in a well-ventilated area and away from ignition sources.

Detailed Experimental Protocols

Hypothetical Protocol: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 3-Amino-2-nitrophenol

  • Dissolve 3-amino-2-nitrophenol (1 equivalent) in a solution of 48% hydrobromic acid (HBr) (3-4 equivalents) and water at room temperature.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the stirred aminophenol solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (0.2-0.5 equivalents) in 48% HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of N₂ ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Isolation of 2-Bromo-3-nitrophenol

  • Pour the reaction mixture into a large volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-bromo-3-nitrophenol.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Reduction of the Nitro Group

  • Dissolve the purified 2-bromo-3-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) (3-5 equivalents) in concentrated hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent to yield the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

Note: This is a generalized and hypothetical protocol. The specific conditions, such as reaction times, temperatures, and concentrations, would need to be optimized for the best results. Always perform a small-scale trial experiment first.

Technical Support Center: Purification of Crude 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Amino-2-bromophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue Potential Cause(s) Recommended Solution(s)
Recrystallization: Oiling Out The crude material has a high impurity level, lowering the melting point. The cooling process is too rapid. The solvent is too nonpolar for the highly polar impurities.- Attempt to purify the crude material first by column chromatography to remove the bulk of impurities. - Ensure a slow cooling process. You can insulate the flask to allow for gradual crystal formation. - Add a more polar co-solvent (e.g., a small amount of water to an ethanol solution) to increase the solubility of polar impurities.
Recrystallization: Poor or No Crystal Formation Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The compound is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the product and attempt to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - If the compound is too soluble, select a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Recrystallization: Low Recovery The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. Too much solvent was used to wash the crystals.- Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to minimize the amount of product that remains dissolved. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography: Poor Separation (Overlapping Peaks) The chosen mobile phase has either too high or too low polarity. The column was overloaded with the crude material. The column was not packed properly, leading to channeling.- Optimize the mobile phase by testing different solvent ratios with thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. - Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture for difficult separations.[1] - Ensure the column is packed uniformly without any air bubbles or cracks.
Column Chromatography: Tailing of the Product Peak The compound is interacting too strongly with the acidic silica gel stationary phase.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2]
Column Chromatography: Compound Won't Elute from the Column The mobile phase is not polar enough to move the highly polar this compound.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the percentage of ethyl acetate. A more polar solvent like methanol can be added to the mobile phase in small increments (e.g., starting with 1-2% methanol in dichloromethane).[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. A likely route is the nitration of 2-bromophenol followed by the reduction of the resulting nitro-intermediate. Potential impurities include:

  • Unreacted 2-bromophenol: The starting material for the synthesis.

  • Isomeric nitrobromophenols: Formed during the nitration step.

  • Partially reduced intermediates: Such as nitroso or hydroxylamine compounds.

  • Other isomeric aminobromophenols: From impurities in the starting material or side reactions.

  • Poly-brominated species: If the bromination step is not well-controlled.

  • By-products from the reducing agent: For example, tin salts if a tin/HCl reduction is used.[4]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on the purification of a similar isomer, 3-amino-4-bromophenol, a mixed solvent system of ethanol and water is a promising starting point.[5] The crude material should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Upon slow cooling, crystals should form. Other potential solvent systems for polar compounds include methanol/water and acetone/water.

Q3: How do I choose a mobile phase for the column chromatography of this compound?

A3: this compound is a polar compound, so a mobile phase consisting of a mixture of a nonpolar and a polar solvent is suitable for normal-phase chromatography on silica gel. A good starting point is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. For more polar compounds that do not move with ethyl acetate/hexanes, a system of dichloromethane and methanol can be effective.[3] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q4: My purified this compound is colored. How can I remove the color?

A4: Colored impurities are common in aminophenols due to oxidation. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Q5: Should I be concerned about the stability of this compound during purification?

A5: Yes, aminophenols can be susceptible to air oxidation, which can lead to discoloration of the product. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating steps. Using degassed solvents can also help to minimize oxidation.

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from a procedure for a similar isomer and may require optimization.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Parameter Value/Range Notes
Solvent System Ethanol/WaterThe ratio will need to be determined experimentally.
Dissolution Temperature Near the boiling point of ethanol (~78 °C)Ensure complete dissolution of the crude material.
Cooling Temperature Room temperature, followed by 0-5 °CSlow cooling promotes the formation of larger, purer crystals.
Column Chromatography Protocol

This is a general protocol for the purification of a polar compound and should be optimized based on TLC analysis.

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution (if necessary): If the compound does not move, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Recommendation Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most organic purifications.
Mobile Phase (Starting) 10-30% Ethyl Acetate in HexanesAdjust based on TLC analysis.
Mobile Phase (for more polar elution) 0-10% Methanol in DichloromethaneUse if the compound is not mobile in ethyl acetate/hexanes.[3]
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThis compound should be UV active.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc recrystallization Recrystallization tlc->recrystallization High purity / few spots column Column Chromatography tlc->column Low purity / multiple spots check_purity Purity Check (TLC, NMR, etc.) recrystallization->check_purity column->check_purity pure_recrystal Pure Product pure_column Pure Product check_purity->pure_recrystal Purity OK check_purity->pure_column Purity OK fail Impure Product check_purity->fail Purity Not OK fail->column Re-purify

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool oiling Oiling Out? cool->oiling crystals Crystals Form? collect Collect Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No oiling->crystals No oil Oiled Out oiling->oil Yes evaporate Evaporate some solvent no_crystals->evaporate scratch Scratch flask / Add seed crystal no_crystals->scratch add_solvent Add more solvent, reheat, cool slower oil->add_solvent

Caption: Troubleshooting flowchart for recrystallization.

References

Technical Support Center: Synthesis of 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-bromophenol. The content addresses common side reactions and offers solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound to avoid isomeric impurities?

A1: Direct bromination of 3-aminophenol is generally not recommended as it leads to a mixture of isomers, primarily 3-amino-4-bromophenol and 3-amino-6-bromophenol, due to the ortho-, para-directing effects of the hydroxyl and amino groups. A more selective and reliable route is a two-step synthesis starting from 2-amino-3-nitrophenol. This pathway involves:

  • Sandmeyer Reaction: Conversion of 2-amino-3-nitrophenol to 2-bromo-3-nitrophenol.

  • Nitro Group Reduction: Reduction of the nitro group of 2-bromo-3-nitrophenol to an amine to yield the final product, this compound.

This route ensures the correct positioning of the bromo and amino substituents.

Q2: I am seeing a significant amount of a debrominated byproduct (3-aminophenol) in my final product. What is causing this?

A2: Debromination, or hydrodehalogenation, is a common side reaction during the reduction of halogenated nitroarenes. This is particularly problematic when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) at elevated temperatures or pressures.[1][2] The choice of reducing agent is critical to prevent this.

Q3: During the Sandmeyer reaction to produce 2-bromo-3-nitrophenol, my yield is low and the reaction mixture turns dark. What are the likely side reactions?

A3: Low yields and dark coloration during the Sandmeyer reaction are often due to the instability of the diazonium salt intermediate. Key side reactions include:

  • Phenol Formation: The diazonium salt can react with water to form 2-hydroxy-3-nitrophenol, especially if the temperature rises above the optimal 0-5 °C range.[3][4]

  • Azo Coupling: The diazonium salt may couple with the starting amine or other electron-rich aromatic species in the mixture.

  • Decomposition: Uncontrolled decomposition can lead to the formation of tar-like byproducts.

Strict temperature control is the most critical factor in minimizing these side reactions.[4]

Q4: My nitro group reduction is stalling, and I'm isolating intermediates. How can I drive the reaction to completion?

A4: The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[5] If these are observed, it indicates incomplete reduction. To resolve this, you can:

  • Increase the equivalents of the reducing agent: Ensure a sufficient stoichiometric excess of the reducing agent (e.g., SnCl₂·2H₂O) is used.

  • Increase reaction time or temperature: Cautiously increasing the reaction time or temperature can help push the reaction to completion. However, be aware that higher temperatures can also increase the likelihood of side reactions like debromination.[5]

  • Ensure reagent activity: Use fresh, high-quality reducing agents, as their activity can diminish over time.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield or Purity in Sandmeyer Reaction (Step 1)
Symptom Potential Cause Recommended Solution
Low yield of 2-bromo-3-nitrophenolIncomplete Diazotization: Insufficient nitrous acid.Test for excess nitrous acid using starch-iodide paper. If negative, add a small amount more of NaNO₂ solution.
Premature Decomposition of Diazonium Salt: Temperature too high (> 5 °C).Maintain a strict temperature of 0-5 °C throughout the diazotization and addition to the copper(I) bromide solution.[3]
Formation of 2-hydroxy-3-nitrophenol: Reaction of diazonium salt with water.Ensure low temperatures and prompt addition to the CuBr solution to favor the Sandmeyer reaction over hydrolysis.[3]
Dark, tarry reaction mixtureUncontrolled Decomposition: Localized overheating or instability of the diazonium salt.Improve stirring and cooling. Add the sodium nitrite solution slowly and sub-surface if possible to prevent localized high concentrations.
Presence of starting material in productIncomplete Reaction: Insufficient reaction time or temperature for the copper-catalyzed step.After adding the diazonium salt solution to the CuBr, allow the reaction to warm to the recommended temperature (e.g., 60 °C) and hold for the specified time to ensure complete conversion.[6]
Problem 2: Side Reactions in Nitro Reduction (Step 2)
Symptom Potential Cause Recommended Solution
Significant amount of 3-aminophenol detected (Debromination)Inappropriate Reducing Agent: Use of Pd/C with H₂ or hydrazine at elevated temperatures.Switch to a milder, more selective reducing agent like Tin(II) chloride (SnCl₂) or Iron powder in acidic media (Fe/HCl).[1][2]
High Reaction Temperature: Even with selective reagents, high temperatures can promote debromination.Perform the reaction at a lower temperature. For instance, with hydrazine/Pd/C, conducting the reaction at room temperature instead of reflux can prevent dehalogenation.[1]
Presence of starting material (2-bromo-3-nitrophenol)Incomplete Reduction: Insufficient reducing agent or reaction time.Increase the molar equivalents of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). Increase the reaction time and monitor by TLC until the starting material is consumed.[5]
Complex mixture of products; presence of yellow/orange impuritiesFormation of Intermediates: Azoxy or azo compounds formed from condensation of intermediates like nitrosoarenes and hydroxylamines.Ensure sufficient reducing agent is present to fully reduce all intermediates to the amine. Maintain controlled, non-exothermic conditions.
Difficulty in product isolation; formation of intractable emulsions or precipitates during workupFormation of Metal Salts: Particularly with SnCl₂, quenching with a base can precipitate tin hydroxides/oxides.During workup, pour the reaction mixture into a large volume of ice water and cautiously neutralize with a base like NaHCO₃. Alternatively, add Celite to the mixture before neutralization and filter the entire suspension through a pad of Celite.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-nitrophenol via Sandmeyer Reaction

This protocol is adapted from a general procedure for the synthesis of 2-bromo-3-nitrophenol from 2-amino-3-nitrophenol.[6]

Materials:

  • 2-Amino-3-nitrophenol

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-nitrophenol (1.0 eq) in a mixture of water and 1,4-dioxane.

  • Heat the mixture to reflux and add 48% HBr dropwise. Continue refluxing for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) over 30 minutes, keeping the temperature at 0 °C. Stir for an additional 15 minutes.

  • In a separate flask, prepare a stirred mixture of CuBr (1.15 eq) in 48% HBr and water, and cool it to 0 °C.

  • Add the cold diazonium salt solution dropwise to the stirred CuBr mixture.

  • After the addition is complete, continue stirring at 0 °C for 15 minutes, then warm the mixture to 60 °C and hold for 15 minutes.

  • Cool the mixture to room temperature and stir overnight.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-3-nitrophenol.

Illustrative Yield Data: A reported yield for this transformation is approximately 45%.[6]

Step 2: Reduction of 2-Bromo-3-nitrophenol to this compound

This protocol uses Tin(II) chloride, a reagent known to be selective for nitro group reduction without causing significant dehalogenation.

Materials:

  • 2-Bromo-3-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 2-bromo-3-nitrophenol (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Carefully add saturated NaHCO₃ solution to neutralize the mixture and dissolve the tin salts. Caution: This can be exothermic and produce gas.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified further by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for Halogenated Nitroarenes
Reducing SystemTypical ConditionsSelectivity for Nitro GroupDehalogenation RiskTypical Yield RangeReference
SnCl₂·2H₂O EtOH, refluxHighLow70-95%[7]
Fe / HCl or NH₄Cl EtOH/H₂O, refluxHighLow80-98%[7]
H₂ / Pd/C MeOH, RT, 1 atmModerate to HighHigh (especially for Br, I)Variable (High for aniline, low for haloaniline)[1]
N₂H₄·H₂O / Pd/C MeOH, refluxLow (promotes dehalogenation)Very High>90% (dehalogenated product)[1][2]
N₂H₄·H₂O / Pd/C MeOH, RTHighLow>90% (halogenated aniline)[1]

Visualizations

Diagrams of Pathways and Workflows

Synthesis_Pathway Main Synthesis Pathway for this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-3-nitrophenol B 2-Bromo-3-nitrophenol A->B  Step 1: Sandmeyer Reaction (NaNO₂, HBr, CuBr, 0-60°C) C This compound B->C  Step 2: Nitro Reduction (e.g., SnCl₂, EtOH, reflux)

Caption: Main two-step synthesis pathway.

Side_Reactions Potential Side Reactions During Nitro Reduction Step Start 2-Bromo-3-nitrophenol Desired This compound Start->Desired Complete Reduction (Selective Reagent, e.g., SnCl₂) Debrominated 3-Aminophenol (Debromination) Start->Debrominated Reductive Dehalogenation (e.g., H₂/Pd/C, high temp) Intermediate Intermediates (Nitroso, Hydroxylamine) Start->Intermediate Incomplete Reduction (Insufficient Reagent/Time) Intermediate->Desired Further Reduction

Caption: Key side reactions in the reduction step.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield / Impurity cluster_step1 Sandmeyer Troubleshooting cluster_step2 Reduction Troubleshooting Start Problem: Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Sandmeyer Reaction CheckStep->Step1 Sandmeyer Step2 Step 2: Nitro Reduction CheckStep->Step2 Reduction S1_Temp Check Temperature Control (Was it 0-5°C?) Step1->S1_Temp S2_Debrom Debromination observed? Step2->S2_Debrom S1_Reagents Check Reagent Stoichiometry (NaNO₂, CuBr) S1_Temp->S1_Reagents Yes S1_Sol1 Improve cooling; Slow addition of NaNO₂ S1_Temp->S1_Sol1 No S1_Sol2 Verify calculations; Use fresh reagents S1_Reagents->S1_Sol2 S2_Incomplete Starting material or intermediates present? S2_Debrom->S2_Incomplete No S2_Sol1 Use SnCl₂ or Fe/HCl; Avoid H₂/Pd/C; Lower temperature S2_Debrom->S2_Sol1 Yes S2_Sol2 Increase equivalents of reducing agent; Increase reaction time S2_Incomplete->S2_Sol2 Yes

References

optimizing reaction time and temperature for 3-Amino-2-bromophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-Amino-2-bromophenol. The guidance focuses on common cross-coupling reactions and strategies to control reaction time, temperature, and chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions for this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The most prevalent reactions are the Palladium-catalyzed Buchwald-Hartwig amination for N-arylation and the Copper-catalyzed Ullmann condensation for O-arylation.[1][2] It is also a precursor for the synthesis of phenoxazine derivatives.[3][4]

Q2: I am observing a mixture of N-arylated and O-arylated products. How can I improve the chemoselectivity?

A2: Achieving high chemoselectivity is a primary challenge due to the presence of both a nucleophilic amino group and a hydroxyl group. The choice of catalyst system is crucial. Generally, palladium-based catalysts with specific phosphine ligands favor N-arylation, while copper-based catalysts tend to favor O-arylation.[1][5] Adjusting the base and solvent can also significantly influence the selectivity. For unambiguous results, especially in multi-step syntheses, protecting either the amino or the hydroxyl group is a reliable strategy.[6]

Q3: My Buchwald-Hartwig amination reaction is not proceeding or has a very low yield. What are the potential causes?

A3: Several factors can lead to a failed or low-yielding Buchwald-Hartwig reaction. These include an inactive catalyst, inappropriate choice of ligand or base, poor solvent quality (not anhydrous), or running the reaction at a suboptimal temperature. The catalyst can be sensitive to air, so ensuring an inert atmosphere is critical.[7] Additionally, the reactivity of aryl bromides in this reaction is generally good, but optimization of the ligand is key.[8]

Q4: What are common protecting groups for the amino and hydroxyl functions in this compound?

A4: To selectively perform reactions on one functional group, the other can be temporarily protected.

  • For the amino group (-NH₂): Carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common. The Boc group is typically stable to many reaction conditions but can be removed with acid.[9]

  • For the hydroxyl group (-OH): Silyl ethers like tert-butyldimethylsilyl (TBS) or benzyl ethers (Bn) are frequently used. These can be removed under specific conditions that do not affect the other parts of the molecule.[10] The choice of protecting group should be orthogonal, meaning one can be removed without affecting the other.[9]

Q5: Can this compound undergo self-condensation or polymerization?

A5: Under certain conditions, particularly at high temperatures and with strong bases, aminophenols can undergo self-condensation to form phenoxazine-like structures or other polymeric materials.[3] This is a potential side reaction to be aware of, and it can be minimized by using optimized reaction conditions, including appropriate catalyst loading and temperature control.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Buchwald-Hartwig N-Arylation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-activated palladium catalyst or ensure proper in-situ activation. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).Palladium(0) is the active catalytic species and is sensitive to oxygen. Pre-catalysts ensure a reliable source of Pd(0).[8]
Inappropriate Ligand For aryl bromides, bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) are often effective. Screen a panel of ligands to find the optimal one for your specific substrate.The ligand plays a critical role in the stability and activity of the palladium catalyst, influencing both the oxidative addition and reductive elimination steps.[1]
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.The base is essential for the deprotonation of the amine, making it a more potent nucleophile.[7]
Suboptimal Temperature Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C). If no reaction is observed, incrementally increase the temperature.Higher temperatures provide the necessary activation energy for the catalytic cycle to proceed efficiently.
Solvent Quality Use anhydrous, degassed solvents (e.g., toluene, dioxane, or THF).Water and oxygen can deactivate the catalyst and lead to side reactions.[7]
Issue 2: Poor Chemoselectivity (Mixture of N- and O-Arylation)
Potential Cause Troubleshooting Step Rationale
Incorrect Catalyst System For N-arylation , use a Palladium catalyst with a biaryl phosphine ligand (e.g., BrettPhos precatalyst). For O-arylation , switch to a Copper catalyst (e.g., CuI) with a suitable ligand like picolinic acid.[1]Palladium and Copper have different affinities for nitrogen and oxygen nucleophiles, allowing for orthogonal reactivity.[5]
Reaction Conditions Favoring Both Pathways For N-arylation, use a strong, sterically hindered base like NaOtBu. For O-arylation, a weaker base like K₃PO₄ in a polar solvent like DMSO can be effective.[1][11]The reaction conditions can be tuned to favor the reactivity of one nucleophilic site over the other.
Unprotected Bifunctional Starting Material Protect the functional group you do not want to react. For selective N-arylation, protect the hydroxyl group as a silyl ether. For selective O-arylation, protect the amino group as a carbamate (e.g., Boc).A protecting group strategy provides the most reliable control over chemoselectivity.[6]
Representative Reaction Conditions for Selective Arylation of Aminophenols

The following tables provide starting points for optimizing the selective arylation of this compound, based on established protocols for similar aminophenol substrates.[1]

Table 1: Representative Conditions for Selective N-Arylation (Buchwald-Hartwig)

ParameterCondition
Catalyst BrettPhos Pd G3 precatalyst (0.2-2 mol%)
Ligand BrettPhos (if not using a precatalyst)
Base NaOtBu (1.4 equivalents)
Solvent 1,4-Dioxane or Toluene (anhydrous)
Temperature 90-110 °C
Reaction Time 4-24 hours

Table 2: Representative Conditions for Selective O-Arylation (Ullmann Condensation)

ParameterCondition
Catalyst CuI (5 mol%)
Ligand Picolinic acid (10 mol%)
Base K₃PO₄ (2.0 equivalents)
Solvent DMSO (anhydrous)
Temperature 80-100 °C
Reaction Time 12-24 hours

Experimental Protocols

Protocol 1: General Procedure for Selective N-Arylation of this compound

This protocol is a starting point and may require optimization.

  • Preparation: To an oven-dried Schlenk tube, add the Palladium precatalyst (e.g., BrettPhos G3, 0.02 mmol), the aryl halide coupling partner (1.0 mmol), this compound (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective O-Arylation of this compound

This protocol is a starting point and may require optimization.

  • Preparation: To an oven-dried Schlenk tube, add CuI (0.05 mmol), picolinic acid (0.10 mmol), this compound (1.0 mmol), the aryl iodide coupling partner (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and wash with water several times to remove DMSO, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (L-Pd(II)(Ar)Br) pd0->oa_complex + Ar-Br (this compound) amine_complex Amine Complex oa_complex->amine_complex + HNR'R'' (Amine) amido_complex Amido Complex (L-Pd(II)(Ar)(NR'R'')) amine_complex->amido_complex - HBr (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product Ullmann_Condensation_Cycle cu_i L-Cu(I) cu_alkoxide Copper Alkoxide (L-Cu(I)-OAr') cu_i->cu_alkoxide + Ar'-OH (Phenol) - HX (Base) cu_iii_complex Cu(III) Intermediate cu_alkoxide->cu_iii_complex + Ar-Br (this compound) Oxidative Addition cu_iii_complex->cu_i Reductive Elimination product Ar-OAr' (Product) cu_iii_complex->product Troubleshooting_Workflow start Reaction Start check_conversion Low/No Conversion? start->check_conversion check_selectivity Mixture of Products? check_conversion->check_selectivity No optimize_conditions Check Temp, Base, Ligand Ensure Inert Atmosphere check_conversion->optimize_conditions Yes change_catalyst Switch Catalyst System (Pd for N, Cu for O) check_selectivity->change_catalyst Yes success Successful Reaction check_selectivity->success No optimize_conditions->start Re-run use_pg Use Protecting Group Strategy change_catalyst->use_pg If still poor use_pg->start Re-run

References

Technical Support Center: 3-Amino-2-bromophenol Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 3-Amino-2-bromophenol.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this compound can be challenging due to the presence of the ortho-amino and meta-hydroxyl groups. These electron-donating groups increase the electron density on the aromatic ring, which can slow down the oxidative addition step of the catalytic cycle. Additionally, the amino group can act as a ligand and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The hydroxyl group can also participate in acid-base chemistry that may interfere with the reaction.

Q2: What are the most common side reactions observed in the Suzuki coupling of this compound?

A2: Common side reactions include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom.

  • Homocoupling: Two molecules of the boronic acid couple together.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene.

  • Oxidative degradation of the aminophenol substrate.

Q3: Is it necessary to protect the amino or hydroxyl groups of this compound before the Suzuki coupling?

A3: While unprotected this compound can be used directly in some cases with careful optimization of reaction conditions, protection of the amino and/or hydroxyl groups can often improve yields and reduce side reactions.[1] Common protecting groups for amines include Boc and Cbz, while silyl ethers are often used for phenols. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent deprotection steps.

Q4: Which palladium catalysts are most effective for the Suzuki coupling of electron-rich aryl bromides like this compound?

A4: For electron-rich and sterically hindered aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are generally more effective.[2] Pre-formed catalysts like PEPPSI-IPr or those generated in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a ligand such as SPhos, XPhos, or RuPhos often give good results.[2] Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require higher catalyst loadings and longer reaction times.[3][4][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Problem 1: Low or no conversion of the starting material.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. For Pd(0) catalysts like Pd(PPh₃)₄, exposure to air can lead to oxidation and loss of activity. Consider using a more robust pre-catalyst.
Catalyst Inhibition The amino group of this compound may be coordinating to the palladium center. Try using a higher catalyst loading (2-5 mol%) or switching to a catalyst system with bulkier ligands (e.g., Buchwald-type ligands) that can disfavor coordination of the substrate.
Inappropriate Base The choice of base is critical. For aminophenol substrates, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. Stronger bases like NaOH or KOtBu could lead to side reactions. Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice The solvent system must be able to dissolve all reactants to some extent. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water (typically in a 4:1 to 10:1 ratio) is commonly used. Ensure the organic solvent is degassed to remove oxygen.
Low Reaction Temperature Electron-rich aryl bromides often require higher temperatures for efficient oxidative addition. If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C, provided the reactants and products are stable at that temperature.

Problem 2: Formation of significant side products (dehalogenation, homocoupling).

Possible CauseSuggested Solution
Presence of Oxygen Rigorously degas all solvents and ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen). Oxygen can promote the homocoupling of boronic acids.
Sub-optimal Base Some bases can promote dehalogenation. If significant dehalogenation is observed, try switching to a different base (e.g., from K₂CO₃ to K₃PO₄).
Boronic Acid Instability Protodeboronation can be an issue, especially with heteroaryl boronic acids. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the boronic acid is of high quality.
High Catalyst Loading/Prolonged Reaction Time While higher catalyst loading can improve conversion, it can also lead to more side products. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to the catalytic system.

Data Presentation

The following table summarizes the effect of different catalysts and bases on the Suzuki coupling of structurally similar electron-rich aryl bromides. This data can serve as a guide for optimizing the reaction of this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.5)Dioxane/H₂O (4:1)9016~85
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012>95
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O (4:1)8012~90
4PEPPSI-IPr (2)-K₂CO₃ (2)Toluene1008>85

Note: Yields are representative and can vary depending on the specific arylboronic acid and substrate used.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

Suzuki_Troubleshooting Start Low/No Conversion Catalyst Catalyst Issues Start->Catalyst Potential Cause Conditions Reaction Conditions Start->Conditions Potential Cause Sol_Catalyst Use fresh catalyst Increase loading Use bulky ligands Catalyst->Sol_Catalyst Solution Sol_Conditions Optimize base Degas solvent Increase temperature Conditions->Sol_Conditions Solution SideRxns Side Reactions Dehalogenation Dehalogenation SideRxns->Dehalogenation Specific Issue Homocoupling Homocoupling SideRxns->Homocoupling Specific Issue Sol_Dehalogenation Change base Check for H-source Dehalogenation->Sol_Dehalogenation Solution Sol_Homocoupling Ensure inert atmosphere Use fresh boronic acid Homocoupling->Sol_Homocoupling Solution

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Boronic R'-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal Halide R-X (this compound) Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing oxidation of 3-Amino-2-bromophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 3-Amino-2-bromophenol during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What causes the degradation of this compound?

A1: this compound is susceptible to oxidation, which is the primary cause of its degradation. This process is accelerated by exposure to:

  • Atmospheric Oxygen: The amino and hydroxyl groups on the phenol ring make the molecule highly susceptible to oxidation when exposed to air.

  • Light: Photons can provide the activation energy needed to initiate oxidative reactions.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal impurities can act as catalysts for the oxidation process.

Discoloration, typically a shift from a white or off-white solid to a brown or darker color, is a common visual indicator of oxidation.

Q2: My solid this compound has changed color. Can I still use it?

A2: A change in color indicates that the compound has started to oxidize. The presence of these oxidized impurities can lead to lower yields, unexpected side products, and difficulties in purification in subsequent reactions.[1] For sensitive applications, it is highly recommended to purify the compound before use. A common method for removing colored impurities is recrystallization, potentially with the addition of a reducing agent to reverse some of the oxidation.[1]

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure long-term stability, solid this compound should be stored under conditions that minimize its exposure to oxygen, light, and moisture. The ideal storage conditions are summarized in the table below.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation.
Temperature -20°CSlows the rate of chemical degradation.
Light Exposure Amber glass vial or opaque containerProtects the compound from photo-oxidation.[2]
Container Seal Tightly sealed, airtight cap (e.g., with a PTFE liner)Prevents ingress of atmospheric oxygen and moisture.

Table 2: Recommended Antioxidants for this compound Solutions

AntioxidantRecommended Concentration (w/v)Application Notes
Ascorbic Acid 0.01 - 0.1%Highly effective as a reducing agent in many polar solvents. Best for solutions that will be used relatively quickly.
Sodium Metabisulfite 0.05 - 0.1%A common antioxidant and preservative, effective in aqueous and some organic solutions.
Butylated Hydroxytoluene (BHT) 0.01 - 0.05%A radical scavenger, suitable for non-polar organic solvents.

Note: Compatibility of the antioxidant with downstream reactions should always be verified.

Troubleshooting Guides

Issue 1: The solid this compound has darkened during storage.

  • Possible Cause: The container seal may have been compromised, allowing air and moisture to enter. The storage location may not have been consistently dark or cold.

  • Troubleshooting Steps:

    • Assess the Extent of Discoloration: If the discoloration is minor, the material may be usable after purification for non-critical applications. If it is significant, purification is essential.

    • Purify the Material: Use the recrystallization protocol provided below (Experimental Protocol 3).

    • Improve Storage Practices: After purification, repackage the compound in a new, clean, and dry amber vial. Flush the headspace with an inert gas like argon or nitrogen before sealing tightly. Store at -20°C.

Issue 2: A solution of this compound quickly turns yellow or brown.

  • Possible Cause: The solvent was not deoxygenated before use, and the solution was prepared in the presence of air.

  • Troubleshooting Steps:

    • Use Deoxygenated Solvents: Before preparing the solution, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.

    • Add an Antioxidant: Add a compatible antioxidant to the solvent before dissolving the this compound (see Table 2).

    • Prepare Under Inert Atmosphere: If possible, prepare the solution in a glovebox or using a Schlenk line to maintain an inert environment.

    • Protect from Light: Prepare and store the solution in an amber vial or a clear vial wrapped in aluminum foil.

Issue 3: Low yields and colored impurities are observed in reactions using this compound.

  • Possible Cause: The starting material was oxidized, or the reaction conditions are promoting oxidation of the starting material or intermediates.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the this compound is a fine, off-white powder. If it is discolored, purify it before use.

    • Implement Air-Free Techniques: Conduct the reaction under an inert atmosphere using a glovebox or Schlenk line. This prevents exposure to atmospheric oxygen throughout the process.

    • Deoxygenate All Reagents: Ensure all solvents and liquid reagents are deoxygenated before they are added to the reaction mixture.

    • Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of nitrogen or argon.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

  • Objective: To prepare a solution of this compound that is stable against oxidation for short- to medium-term storage.

  • Methodology:

    • Solvent Preparation: Select a high-purity solvent. Add a suitable antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v) and mix until fully dissolved.

    • Deoxygenation: Transfer the solvent to a Schlenk flask. Insert a long needle connected to an inert gas line below the solvent surface. Provide a second, shorter needle as a gas outlet. Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.

    • Weighing: In an inert atmosphere (glovebox) or quickly in the air, weigh the required amount of solid this compound into a clean, dry amber vial.

    • Dissolution: Using a gas-tight syringe, transfer the deoxygenated, antioxidant-containing solvent to the vial with the solid. Cap the vial and mix until the solid is fully dissolved.

    • Storage: Before sealing the vial for storage, flush the headspace with inert gas. Store the solution at a low temperature (e.g., 4°C or -20°C, depending on the solvent's freezing point) and protected from light.

Protocol 2: Handling and Weighing Solid this compound

  • Objective: To accurately weigh the solid compound while minimizing exposure to air.

  • Methodology:

    • Preparation: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

    • Inert Atmosphere (Ideal): Perform all manipulations inside a glovebox filled with nitrogen or argon.

    • Quick Weighing (Alternative): If a glovebox is not available:

      • Have all necessary equipment (spatula, weighing paper/vial, and the reaction vessel) ready.

      • Briefly open the container, quickly remove the desired amount of solid, and immediately reseal the container.

      • Flush the headspace of the storage container with inert gas before re-sealing for long-term storage.

      • Transfer the weighed solid to the reaction vessel as quickly as possible.

Protocol 3: Purification of Discolored this compound by Recrystallization

  • Objective: To remove colored oxidation products from the solid compound.

  • Methodology:

    • Solvent Selection: Choose a suitable solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Dissolution: In a flask, add the discolored solid to a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

    • Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

    • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold solvent.

    • Drying: Dry the purified crystals under a vacuum. Store immediately under proper inert conditions.

Visualizations

OxidationPathway cluster_compound This compound cluster_oxidants Oxidizing Agents cluster_products Degradation Products Compound This compound (Susceptible Phenol & Amine groups) OxidizedProducts Colored Quinone-like and Polymeric Impurities Compound->OxidizedProducts Oxidation Oxygen O₂ (Air) Oxygen->OxidizedProducts Light Light (hν) Light->OxidizedProducts Heat Heat (Δ) Heat->OxidizedProducts

Caption: Simplified pathway of this compound oxidation.

ExperimentalWorkflow start Start: Prepare Stabilized Solution solvent_prep 1. Add antioxidant to solvent start->solvent_prep deoxygenate 2. Sparge solvent with N₂ or Ar for 15-30 min solvent_prep->deoxygenate weigh 3. Weigh solid This compound deoxygenate->weigh dissolve 4. Dissolve solid in deoxygenated solvent weigh->dissolve flush 5. Flush headspace of vial with inert gas dissolve->flush store 6. Store in amber vial at low temperature flush->store end_node End: Stabilized Solution Ready store->end_node

Caption: Workflow for preparing a stabilized solution.

Troubleshooting start Compound is Discolored is_solid Is it a solid? start->is_solid Yes is_solution Is it a solution? start->is_solution No purify Action: Purify by recrystallization is_solid->purify discard Action: Discard and prepare fresh solution is_solution->discard improve_storage Prevention: Improve storage (inert gas, -20°C, dark) purify->improve_storage improve_prep Prevention: Use deoxygenated solvent & antioxidant discard->improve_prep

Caption: Troubleshooting logic for a discolored compound.

References

Technical Support Center: Scale-up Synthesis of 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Amino-2-bromophenol.

Troubleshooting Guide

Issue 1: Low Yield and Poor Regioselectivity During Bromination of 3-Aminophenol

Question: My direct bromination of 3-aminophenol results in a low yield of the desired this compound, with significant formation of 3-Amino-4-bromophenol and 3-Amino-6-bromophenol. How can I improve the regioselectivity?

Answer: This is a common and significant challenge. The amino (-NH₂) and hydroxyl (-OH) groups are both ortho-, para-directing, strongly activating the C4 and C6 positions for electrophilic substitution. The C2 position is sterically hindered and less electronically favored.[1]

Solutions:

  • Protecting Group Strategy: To circumvent the directing effects of the -NH₂ and -OH groups, consider a protecting group strategy. For instance, protecting the amino group as an amide can modulate its directing effect and potentially favor C2 bromination under specific conditions.

  • Alternative Synthetic Route: A more robust solution is to employ a synthetic pathway that avoids the direct bromination of 3-aminophenol. A common strategy involves starting with a precursor where the bromine is already in the desired position.

Logical Workflow for Troubleshooting Poor Regioselectivity

start Low yield/purity of This compound check_isomers Confirm presence of 3-Amino-4-bromophenol and 3-Amino-6-bromophenol isomers start->check_isomers direct_bromination Are you using direct bromination of 3-aminophenol? check_isomers->direct_bromination Isomers confirmed protecting_group Implement protecting group strategy for -NH2 group direct_bromination->protecting_group Yes alternative_route Switch to an alternative synthetic route direct_bromination->alternative_route Yes success Improved Regioselectivity and Yield protecting_group->success alternative_route->success

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Challenges in Diazotization and Reduction Steps (Adapted from Isomer Synthesis)

Question: When attempting a multi-step synthesis involving diazotization and reduction, what are the common scale-up issues?

Answer: While a direct industrial method for this compound is not widely published, we can infer potential challenges from the scaled-up synthesis of its isomer, 3-Amino-4-bromophenol, which uses these steps.[2][3]

Potential Issues & Solutions:

Process Step Potential Issue Solution
Diazotization Thermal Runaway: The diazotization reaction is highly exothermic. Poor temperature control on a large scale can lead to dangerous thermal runaway and decomposition of the diazonium salt.- Ensure adequate reactor cooling capacity. - Control the addition rate of sodium nitrite solution. - Monitor the internal temperature continuously with calibrated probes.
Incomplete Reaction: Insufficient mixing can lead to localized high concentrations and incomplete conversion.- Use appropriate agitation (e.g., baffled reactors, optimized impeller design) to ensure homogeneity.
Bromination Byproduct Formation: Impurities can arise from side reactions if the diazonium salt solution is not used promptly or if temperatures are not controlled.- Use the diazonium salt solution immediately after preparation. - Maintain the recommended reaction temperature (e.g., 40-50°C for the isomer synthesis).[3]
Reduction Catalyst Handling & Safety: Using catalysts like iron oxide with hydrazine hydrate, or catalytic hydrogenation, poses safety risks at scale, including flammability and catalyst deactivation.- For hydrazine hydrate, ensure a well-ventilated area and proper quenching procedures. - For catalytic hydrogenation, use inert atmosphere blanketing (e.g., nitrogen, argon) to prevent ignition of the catalyst (e.g., Raney Nickel, Pd/C). - Ensure the catalyst is not exposed to air when dry.
Incomplete Reduction: Insufficient catalyst loading or deactivation can lead to incomplete conversion of the nitro group.- Optimize catalyst loading for the specific batch size. - Ensure the quality of the catalyst and monitor for signs of deactivation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, scalable synthetic route for this compound?

A1: Given the challenges of direct bromination, a multi-step approach is recommended. One plausible route begins with 2-bromo-3-nitrophenol, followed by reduction of the nitro group. An alternative, documented route for the related 2-amino-3-bromophenol involves the demethylation of 6-bromo-2-methoxyaniline using boron tribromide.[4]

Q2: What are the expected impurities in the synthesis of this compound?

A2: The primary impurities depend on the synthetic route.

  • Via Direct Bromination: Expect significant amounts of isomeric impurities, mainly 3-Amino-4-bromophenol and 3-Amino-6-bromophenol.[1] Over-bromination can also lead to di- or tri-brominated species.

  • Via Multi-step Synthesis: Impurities may include the starting nitro-compound (from incomplete reduction) and byproducts from the diazotization step if applicable.

Q3: What purification methods are effective for this compound on a large scale?

A3:

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Column Chromatography: While effective at the lab scale, traditional column chromatography is often not economically viable for large-scale production. However, techniques like medium pressure liquid chromatography (MPLC) can be employed.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Q4: What are the key safety considerations for the scale-up synthesis?

A4:

  • Bromine Handling: Bromine is highly corrosive and toxic. Use in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Diazonium Salts: These can be explosive when isolated in dry form. It is critical to keep them in solution and use them immediately.

  • Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel).

  • Hydrazine Hydrate: This is a toxic and potentially explosive reagent. Handle with care and follow established safety protocols.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-Bromo-3-nitrophenol (Hypothetical Route)

This protocol is based on standard reduction procedures and is provided as a conceptual guideline.

Step 1: Reduction of 2-Bromo-3-nitrophenol

  • Reactor Setup: Charge a suitable reactor with 2-bromo-3-nitrophenol and a solvent such as ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add a suitable reduction catalyst (e.g., iron powder with acetic acid, or a hydrogenation catalyst like 10% Pd/C).

  • Reaction:

    • For iron-based reduction, heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

    • For catalytic hydrogenation, pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir at room temperature or slightly elevated temperature.

  • Work-up:

    • After reaction completion, filter off the catalyst.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

  • Purification: Recrystallize the crude product from an appropriate solvent system.

Synthetic Workflow Diagram

start 2-Bromo-3-nitrophenol reduction Reduction (e.g., Fe/AcOH or H2, Pd/C) start->reduction workup Filtration & Neutralization reduction->workup extraction Solvent Extraction workup->extraction purification Recrystallization extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Data Summary

The following table summarizes typical reaction parameters, adapted from related syntheses, to serve as a starting point for process optimization.

Parameter Direct Bromination (Lab Scale) Multi-Step Synthesis (Industrial Scale, Isomer Data)
Starting Material 3-Aminophenol3-Nitro-4-aminophenol[3]
Brominating Agent Br₂ in a suitable solventNot directly applicable
Key Reagents -NaNO₂, HBr, CuBr, Fe₂O₃, Hydrazine Hydrate[3]
Temperature Varies, often low temp. to control selectivityDiazotization: 0-10°C; Bromination: 40-50°C; Reduction: 50-100°C[3]
Typical Yield Low for 2-isomer due to poor regioselectivityHigh (e.g., >70% for 3-amino-4-bromophenol)[2]
Purity (pre-purification) Low, mixture of isomersHigh (e.g., 95% for intermediate)[2]

References

Technical Support Center: Synthesis of 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-bromophenol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing this compound from 3-aminophenol?

A1: The direct bromination of 3-aminophenol is an electrophilic aromatic substitution reaction. Due to the activating and ortho-, para-directing effects of both the amino (-NH₂) and hydroxyl (-OH) groups, a mixture of isomers is typically formed. The most common byproducts are the regioisomers 3-amino-4-bromophenol and 3-amino-6-bromophenol . Additionally, over-bromination can lead to the formation of di- and tri-brominated species, such as 3-amino-2,4,6-tribromophenol .[1] The formation of the desired this compound is often disfavored due to steric hindrance between the two substituents at positions 1 and 3.[1]

Q2: How can I improve the regioselectivity to favor the formation of this compound?

A2: Achieving high regioselectivity for the ortho-position (C2) is a significant challenge. However, certain strategies can be employed to favor the formation of this compound. One effective method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol. This approach has been shown to promote selective ortho-bromination of phenols. Milder reaction conditions, such as lower temperatures and controlled stoichiometry of the brominating agent, can also help to minimize the formation of isomeric byproducts and polybrominated compounds.

Q3: What analytical techniques are best suited for identifying and quantifying the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the isomeric aminobromophenols. Reversed-phase columns, such as C8 or C18, are commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the structural elucidation of the desired product and the various byproducts. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the reaction mixture, especially after derivatization to increase volatility. The mass spectra provide valuable information about the molecular weight and fragmentation patterns of the products.

Q4: I am observing a very low yield of the desired this compound. What are the potential reasons?

A4: Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction temperature, time, and solvent can significantly impact the yield and selectivity.

  • Formation of Multiple Isomers: As discussed, the formation of 4-bromo and 6-bromo isomers as major products will inherently reduce the yield of the 2-bromo isomer.

  • Over-bromination: The use of excess brominating agent or harsh reaction conditions can lead to the formation of polybrominated byproducts, consuming the starting material and the desired product.

  • Degradation: Phenols and anilines can be susceptible to oxidation, especially under harsh conditions, leading to the formation of tarry byproducts.

  • Purification Losses: The separation of structurally similar isomers can be challenging and may lead to significant loss of the desired product during purification steps like column chromatography or recrystallization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no conversion of 3-aminophenol 1. Inactive brominating agent.2. Reaction temperature is too low.1. Use a fresh batch of the brominating agent (e.g., NBS).2. Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or HPLC to avoid byproduct formation.
Formation of multiple products (isomeric mixture) 1. Strong activation by -NH₂ and -OH groups leading to poor regioselectivity.2. Harsh reaction conditions.1. Employ a milder brominating agent like N-bromosuccinimide (NBS).2. Utilize a method that promotes ortho-selectivity, such as the NBS/p-TsOH system in methanol.3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).4. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).
Significant amount of polybrominated byproducts 1. Excess of the brominating agent.2. Highly activating nature of the substrate.1. Use a stoichiometric amount of the brominating agent.2. Add the brominating agent slowly to the reaction mixture to maintain a low concentration.3. Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product is maximized.
Product degradation (dark-colored reaction mixture) 1. Oxidation of the phenol or amine functionality.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.3. Consider protecting the amino group as an amide before bromination, followed by deprotection.
Difficulty in separating isomers during purification 1. Similar polarities of the isomeric byproducts.1. For column chromatography, use a high-performance silica gel and a carefully optimized eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).2. Consider derivatization of the mixture to alter the physical properties of the isomers, facilitating separation, followed by deprotection.3. Preparative HPLC can be an effective but more resource-intensive option for obtaining a pure sample of the desired isomer.

Quantitative Data on Byproduct Formation

The direct bromination of 3-aminophenol with molecular bromine (Br₂) typically results in a mixture of products. While precise quantitative data can vary significantly with reaction conditions, a general qualitative distribution is provided below. The selective ortho-bromination method aims to shift this distribution significantly in favor of the desired product.

Reaction Condition Starting Material Brominating Agent Expected Major Byproducts Expected Minor Product
Standard Bromination3-AminophenolBr₂ in a non-polar solvent3-Amino-4-bromophenol, 3-Amino-6-bromophenolThis compound
Over-bromination3-AminophenolExcess Br₂3-Amino-2,4,6-tribromophenol-
Selective ortho-Bromination3-AminophenolNBS, cat. p-TsOH in Methanol3-Amino-4-bromophenol, 3-Amino-6-bromophenolThis compound (as the major product)

Experimental Protocols

Protocol 1: Selective ortho-Bromination of 3-Aminophenol

This protocol is adapted from methodologies for the selective ortho-bromination of phenols and aims to maximize the yield of this compound.

Materials:

  • 3-Aminophenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (ACS grade)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.0 eq) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to isolate this compound.

Protocol 2: HPLC Method for Isomer Separation

This is a general-purpose HPLC method for the separation of aminobromophenol isomers. Optimization may be required based on the specific instrument and column used.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm). A phenyl-hexyl column may also provide alternative selectivity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Protocol 3: NMR Analysis

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

¹H NMR: Acquire a standard ¹H NMR spectrum. The aromatic region (typically 6.0-8.0 ppm) will show distinct splitting patterns for each isomer based on the number and position of the bromine and other substituents. The integration of the signals can be used to confirm the number of protons on the aromatic ring.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals will indicate the symmetry of the molecule, and the chemical shifts will be characteristic of the carbon atoms in the different chemical environments of each isomer.

Visualizations

Byproduct_Formation_Pathway cluster_start Starting Material cluster_reaction Bromination (e.g., with Br2) cluster_products Product Mixture 3-Aminophenol 3-Aminophenol Reaction Electrophilic Aromatic Substitution 3-Aminophenol->Reaction This compound This compound (Desired Product) Reaction->this compound Minor 3-Amino-4-bromophenol 3-Amino-4-bromophenol (Major Byproduct) Reaction->3-Amino-4-bromophenol Major 3-Amino-6-bromophenol 3-Amino-6-bromophenol (Major Byproduct) Reaction->3-Amino-6-bromophenol Major Polybrominated_Phenols Polybrominated Phenols (e.g., 3-Amino-2,4,6-tribromophenol) Reaction->Polybrominated_Phenols Side Reaction (excess Br2)

Caption: Reaction pathway for the bromination of 3-aminophenol leading to the desired product and major byproducts.

Troubleshooting_Workflow Start Start: Crude Reaction Mixture Analysis Analyze by TLC/HPLC/GC-MS Start->Analysis Decision Identify Issues Analysis->Decision Low_Yield Low Yield/ Incomplete Reaction Decision->Low_Yield Low Conversion Multiple_Isomers Multiple Isomers Decision->Multiple_Isomers Multiple Spots/Peaks Over_Bromination Over-bromination Decision->Over_Bromination High MW Byproducts Purification Purify Product: - Column Chromatography - Recrystallization Decision->Purification Desired Product is Present Optimize_Conditions Optimize Reaction Conditions: - Adjust Temperature - Check Reagent Activity Low_Yield->Optimize_Conditions Improve_Selectivity Improve Regioselectivity: - Use NBS/p-TsOH - Lower Temperature - Control Stoichiometry Multiple_Isomers->Improve_Selectivity Reduce_Brominating_Agent Reduce Brominating Agent: - Stoichiometric Amount - Slow Addition Over_Bromination->Reduce_Brominating_Agent Optimize_Conditions->Start Improve_Selectivity->Start Reduce_Brominating_Agent->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

refining crystallization methods for 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides detailed guidance on .

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 3-Amino-2-bromophenol?

Q2: What are the likely impurities in crude this compound?

A2: Impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. Given that aminophenols can be susceptible to oxidation, colored impurities may arise from oxidation of the amino or phenol groups.[6][7] If the synthesis involves bromination of 3-aminophenol, potential impurities could include isomers or di-brominated products.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure aminophenol compounds are typically white to light brown crystalline solids.[4] A sharp melting point is a good indicator of purity. While the specific melting point for this compound is not consistently reported, a related compound, 2-Amino-4-bromophenol, has a reported melting point of 135-140°C.[4] A broad melting range suggests the presence of impurities.

Q4: How can I improve the recovery and yield of my crystallization?

A4: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] Using an excessive amount of solvent is a common reason for poor yield, as a significant quantity of the compound may remain in the mother liquor.[9] Ensure the solution is cooled sufficiently, perhaps in an ice bath after initial cooling to room temperature, to maximize precipitation.

Troubleshooting Crystallization Problems

Problem Potential Causes Solutions
Oiling Out (Oily droplets form instead of solid crystals)1. High concentration of impurities.2. Solution is too concentrated.3. Cooling the solution too quickly.1. Reheat the solution to redissolve the oil.2. Add a small amount of additional hot solvent.3. Allow the solution to cool more slowly by insulating the flask.[5]4. Consider a preliminary purification step like column chromatography if impurities are high.
No Crystals Form (Even after cooling)1. Too much solvent was used.2. The solution is supersaturated.1. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[2]2. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]
Colored Impurities in Crystals 1. Co-crystallization of colored by-products.2. Oxidation of the aminophenol.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5]2. Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.[5]
Low Yield of Purified Product 1. Using too much solvent.2. Premature crystallization during hot filtration.3. Washing crystals with a solvent that is too warm.1. Use the minimum amount of hot solvent required for dissolution.[8]2. Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.3. Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[8]
Crystals Form Too Quickly 1. The solution is highly supersaturated.2. The solvent has a very steep solubility curve.1. Reheat the solution and add a small amount of extra solvent (1-2 mL) to slightly decrease saturation.[9]2. Insulate the flask to ensure a slow cooling rate, which promotes the growth of larger, purer crystals.[9]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization for this compound

This protocol provides a general methodology. The optimal solvent and volumes may need to be determined experimentally through small-scale trials.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, water, ethanol/water mixtures) to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slower cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Visual Guides

G cluster_prep Preparation cluster_cryst Crystallization & Isolation start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (If solution is colored) dissolve->charcoal Optional hot_filter Hot Filtration to Remove Insolubles dissolve->hot_filter charcoal->hot_filter cool Cool Filtrate Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Precipitation cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end_node End dry->end_node Pure Product

Caption: Experimental workflow for the recrystallization of this compound.

G start Solution Cooled, What is the Result? oil Oily Droplets Formed start->oil Oiling Out no_xtal No Crystals Formed start->no_xtal Clear Solution xtal Crystals Formed start->xtal Success oil_sol 1. Reheat solution 2. Add more hot solvent 3. Cool slowly oil->oil_sol no_xtal_sol 1. Scratch flask inner wall 2. Add a seed crystal 3. Evaporate some solvent & re-cool no_xtal->no_xtal_sol xtal_check Are Crystals Pure/Colorless? xtal->xtal_check impure Crystals are Colored or Impure xtal_check->impure No pure Process Complete xtal_check->pure Yes impure_sol 1. Redissolve and add activated charcoal before hot filtration. 2. Perform a second recrystallization. impure->impure_sol

Caption: Troubleshooting decision tree for common crystallization issues.

References

Validation & Comparative

Comparative Analysis of 3-Amino-2-bromophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural isomers of aminobromophenol reveals significant variations in their physicochemical properties, reactivity, and biological activities. This guide provides a comparative analysis of key isomers of 3-Amino-2-bromophenol, offering valuable insights for researchers, scientists, and professionals in drug development.

The positioning of the amino, bromo, and hydroxyl functional groups on the benzene ring profoundly influences the electronic and steric characteristics of each isomer, leading to distinct behaviors in chemical reactions and biological systems. This comparison focuses on providing available experimental data to facilitate informed decisions in synthesis and screening programs.

Physicochemical Properties: A Quantitative Comparison

The arrangement of substituents directly impacts intermolecular forces, which in turn dictates properties such as melting point and solubility. The following table summarizes the available experimental data for various isomers of this compound. It is important to note that for several isomers, only predicted data is available, highlighting a gap in the current experimental literature.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa (Predicted)
This compound100367-36-0C₆H₆BrNO188.02No Data AvailableNo Data AvailableNo Data Available
3-Amino-4-bromophenol100367-37-1C₆H₆BrNO188.02No Data AvailableNo Data Available9.45[1]
3-Amino-5-bromophenol100367-38-2C₆H₆BrNO188.02No Data AvailableNo Data AvailableNo Data Available
2-Amino-3-bromophenol116435-77-9C₆H₆BrNO188.02135-137[2]No Data AvailableNo Data Available
2-Amino-4-bromophenol40925-68-6C₆H₆BrNO188.02130-135[3]Slightly soluble in water; soluble in ethanol and acetone.[4]9.19[5]
2-Amino-5-bromophenol38191-34-3C₆H₆BrNO188.02125-127 (decomposition)[6]Sparingly soluble in water.[7]No Data Available
2-Amino-6-bromophenol28165-50-6C₆H₆BrNO188.0283-84No Data Available8.22[8][9]

Comparative Reactivity and Synthetic Considerations

The electronic nature of the substituents and their positions relative to each other dictate the reactivity of the aromatic ring and the functional groups.

Electrophilic Aromatic Substitution: The amino and hydroxyl groups are strong activating groups and ortho-, para-directors, while the bromo group is a deactivating but ortho-, para-directing group. The interplay of these directing effects and steric hindrance determines the outcome of electrophilic substitution reactions. For instance, in the bromination of 3-aminophenol, a mixture of 3-amino-4-bromophenol and 3-amino-6-bromophenol is expected due to the directing effects of the amino and hydroxyl groups, with the position between the two meta-substituents (C2) being sterically hindered.[10]

Nucleophilic Substitution and Coupling Reactions: The bromine atom on the aromatic ring can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity in these reactions is influenced by the electronic density at the carbon-bromine bond and steric hindrance around the reaction site. For example, 2-Amino-4-bromophenol is a known reactant for the preparation of (aryl)oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction.[3][5]

A detailed synthetic protocol for 3-amino-4-bromophenol involves a three-step process starting from 3-nitro-4-aminophenol: diazotization, bromination, and reduction.[11]

Biological Activity Profile

While comprehensive comparative studies on the biological activities of these specific isomers are limited, preliminary data and the activities of related compounds suggest potential areas of interest.

Some aminophenol isomers are known to exhibit isomer-specific toxicity profiles.[12] For instance, 2-Amino-5-bromophenol has been reported to show anticancer activity against the MCF7 breast cancer cell line. Bromophenols, in a broader context, have been investigated for a range of biological activities, including antioxidant and anticancer properties.[13][14] The specific biological effects of each isomer of this compound warrant further investigation to elucidate their structure-activity relationships.

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has melted (the end of the melting range).

  • For accuracy, repeat the measurement with a fresh sample.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes and rack

  • Spatula or dropper

  • Vortex mixer (optional)

  • Graduated cylinder

Procedure:

  • Place approximately 10-20 mg of the solid isomer into a clean, dry test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, acetone) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Observe the mixture. If the solid completely disappears, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

  • To further quantify, the shake-flask method can be employed where an excess of the solid is agitated with the solvent at a constant temperature until equilibrium is reached, followed by analysis of the supernatant to determine the concentration of the dissolved solute.

Visualizing Synthetic Pathways

The synthesis of different aminobromophenol isomers often involves multi-step reaction sequences. The following diagram illustrates a generalized workflow for the synthesis of a brominated aminophenol from a nitrophenol precursor.

G Generalized Synthesis of Aminobromophenol Isomers Phenol Starting Phenol Nitrophenol Nitrophenol Isomer Phenol->Nitrophenol Bromonitrophenol Bromonitrophenol Isomer Nitrophenol->Bromonitrophenol Br2, FeBr3 Aminobromophenol Aminobromophenol Isomer Bromonitrophenol->Aminobromophenol Fe, HCl or H2, Pd/C

Caption: Generalized synthetic workflow for aminobromophenol isomers.

The following logical diagram illustrates the key factors influencing the properties and reactivity of the this compound isomers.

G Structure-Property-Reactivity Relationship of Isomers A Isomeric Structure (Substituent Position) B Electronic Effects (Inductive & Resonance) A->B C Steric Hindrance A->C D Physicochemical Properties (Melting Point, Solubility, pKa) B->D E Chemical Reactivity (Electrophilic Substitution, Coupling Reactions) B->E C->D C->E F Biological Activity D->F E->F

Caption: Factors influencing isomer properties and reactivity.

References

Validating the Structure of 3-Amino-2-bromophenol Derivatives: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 3-Amino-2-bromophenol, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount to ensure the integrity of subsequent biological and pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and substitution pattern of these aromatic compounds. This guide provides a comparative overview of the application of ¹H, ¹³C, and 2D-NMR techniques for validating the structure of this compound derivatives, supported by predictive data and detailed experimental methodologies.

Distinguishing Isomers with ¹H and ¹³C NMR Spectroscopy

The substitution pattern on the phenol ring is the most critical aspect to confirm when synthesizing a this compound derivative. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the hydroxyl (-OH), amino (-NH₂), and bromo (-Br) substituents. By comparing the observed NMR data with predicted values and data from known isomers, a confident structural assignment can be made.

The -OH and -NH₂ groups are strong electron-donating groups, which shield (decrease the chemical shift of) the ortho and para positions. Conversely, the -Br atom is an electron-withdrawing group through induction but can donate electron density through resonance, leading to a more complex influence on the chemical shifts of the aromatic protons and carbons.

Below are tables summarizing the predicted ¹H and ¹³C NMR chemical shift ranges for this compound in a typical deuterated solvent like DMSO-d₆. These are compared with the experimental data of related isomers to highlight the diagnostic differences.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)-NH₂ (ppm)-OH (ppm)
This compound (Predicted) ~6.8 - 7.0~6.6 - 6.8~7.0 - 7.2~4.5 - 5.5~9.0 - 10.0
2-Aminophenol[1]6.43 - 6.68 (m)6.43 - 6.68 (m)6.43 - 6.68 (m)4.48 (s)8.98 (s)
3-Aminophenol[2]6.01 (m)6.78 (t)5.94 (m)4.85 (s)8.83 (s)
4-Aminophenol[1]6.42 - 6.50 (d)6.42 - 6.50 (d)-4.38 (s)8.37 (s)

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundC-1 (C-OH)C-2 (C-Br)C-3 (C-NH₂)C-4C-5C-6
This compound (Predicted) ~150-155~110-115~145-150~118-122~115-119~120-125
2-Aminophenol[1]144.5137.1115.1120.2117.2115.0
3-Aminophenol~158~104~149~108~130~108
4-Aminophenol[1]153.7113.2113.2131.8131.8113.2

Note: The predicted values for this compound are estimations based on substituent effects on a benzene ring. Actual values may vary depending on the solvent and other substituents present in a derivative.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the purified this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for aminophenols as it can help in observing the labile -OH and -NH₂ protons.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter which can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Spectral Width: 0 to 220 ppm.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • These experiments are crucial for definitive assignments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for identifying quaternary carbons and piecing together the molecular structure.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a this compound derivative using a suite of NMR experiments.

G NMR Workflow for Structural Validation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation H1_NMR ¹H NMR Assign_Protons Assign Proton Signals (Chemical Shift, Integration, Multiplicity) H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY COSY Connectivity Establish Connectivity (¹H-¹H, ¹H-¹³C) COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Assign_Protons->COSY Assign_Protons->HSQC Assign_Protons->HMBC Assign_Carbons->HSQC Assign_Carbons->HMBC Final_Structure Confirm Final Structure Connectivity->Final_Structure

A typical workflow for the structural validation of this compound derivatives using NMR.

This comprehensive approach, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, thereby validating the precise substitution pattern and overall structure of the synthesized this compound derivatives. This rigorous structural confirmation is a critical step for any researcher in the field of drug development and medicinal chemistry.

References

A Comparative Analysis of the Reactivity of 3-Amino-2-bromophenol and its Isomeric Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Amino-2-bromophenol with other aminophenol isomers. Understanding the nuanced differences in reactivity imparted by the substituent pattern on the aromatic ring is critical for applications ranging from pharmaceutical synthesis to materials science. This document synthesizes theoretical principles and available experimental data to offer an objective comparison, empowering researchers to make informed decisions in their synthetic strategies.

Factors Influencing Aminophenol Reactivity

The reactivity of aminophenols in reactions such as electrophilic aromatic substitution, acylation, and oxidation is governed by a complex interplay of electronic and steric effects of the substituents on the aromatic ring.

  • Electronic Effects : The amino (-NH₂) and hydroxyl (-OH) groups are both powerful activating, ortho-, para-directing groups. They donate electron density to the benzene ring through resonance, increasing its nucleophilicity and thus its reactivity towards electrophiles. Conversely, halogens like bromine exert a dual electronic influence: they are deactivating through their electron-withdrawing inductive effect (-I) but are ortho-, para-directing due to the electron-donating resonance effect (+R) of their lone pairs. In the case of this compound, the bromine atom's inductive effect is expected to reduce the overall electron density of the ring, making it generally less reactive than unsubstituted aminophenols.[1]

  • Steric Hindrance : The position of substituents can sterically hinder the approach of reagents to certain positions on the ring. In this compound, the position between the amino and bromo groups (C1) and between the bromo and hydroxyl groups (C3) are sterically hindered, which can influence the regioselectivity of substitution reactions.

  • Isomeric Position : The relative positions of the amino and hydroxyl groups significantly impact reactivity. Ortho- and para-aminophenols are generally more reactive towards oxidation than meta-aminophenol.[2] This is because the electron-donating effects of the two groups reinforce each other, and stable quinone-imine intermediates can be formed. m-Aminophenol is noted to be relatively stable to air oxidation.[2]

Comparative Reactivity Data

Direct quantitative kinetic data comparing this compound with other aminophenols is scarce in the published literature. However, we can draw meaningful comparisons from theoretical calculations and pKa values, which reflect the nucleophilicity of the amino group and the acidity of the hydroxyl group.

A theoretical study using Density Functional Theory (DFT) on the unsubstituted aminophenol isomers provides insights into their relative reactivity.[3] The calculated ionization potential (IP) and bond dissociation energies (BDE) of the phenolic O-H bond indicate that 4-aminophenol is the most reactive (lowest IP and BDE), while 3-aminophenol is the least reactive and most stable.[3]

CompoundpKa₁ (-NH₃⁺)pKa₂ (-OH)Ionization Potential (eV)[3]O-H Bond Dissociation Energy (kcal/mol)[3]
2-Aminophenol4.72[2]9.71[2]-5.10389.92
3-Aminophenol4.17[2]9.87[2]-5.19390.87
4-Aminophenol5.48[4]10.46[4]-4.86161.09
This compound Est. ~3.5-4.0Est. ~9.0-9.5Not AvailableNot Available

*Estimated values for this compound are based on the expected electron-withdrawing effects of the bromine atom, which would decrease the basicity of the amino group (lower pKa₁) and increase the acidity of the hydroxyl group (lower pKa₂).

Based on these data and theoretical principles, the expected order of reactivity towards electrophilic aromatic substitution is:

4-Aminophenol > 2-Aminophenol > 3-Aminophenol > this compound

The bromine substituent in this compound significantly deactivates the ring towards electrophilic attack compared to the unsubstituted isomers.

Experimental Protocols

To quantitatively assess the reactivity of this compound in comparison to other aminophenols, a standardized experimental protocol is essential. A widely used method involves monitoring the kinetics of an acylation reaction using UV-Vis spectrophotometry.[1]

Protocol: Comparative Kinetic Study of Aminophenol Acylation

Objective: To determine the relative rates of acylation of this compound and other aminophenol isomers with acetic anhydride.

Materials:

  • This compound

  • 2-Aminophenol

  • 3-Aminophenol

  • 4-Aminophenol

  • Acetic anhydride

  • Acetonitrile (or another suitable aprotic solvent)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of each aminophenol isomer and this compound of a known concentration (e.g., 0.1 M) in acetonitrile.

    • Prepare a stock solution of acetic anhydride of a known concentration (e.g., 1 M) in acetonitrile.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25°C).

    • In a quartz cuvette, mix a specific volume of one of the aminophenol stock solutions with the solvent.

    • Initiate the reaction by adding a specific volume of the acetic anhydride stock solution. Ensure that the acetic anhydride is in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the aminophenol.

    • Immediately begin recording the absorbance at the λmax of the aminophenol reactant over time. The disappearance of the reactant can be monitored.

    • Continue recording until the reaction is complete (i.e., the absorbance value stabilizes).

    • Repeat the experiment for each aminophenol isomer under identical conditions (concentration, temperature, solvent).

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial rate of each reaction from the initial slope of the absorbance vs. time curve.

    • Under pseudo-first-order conditions, the rate constant (k') can be determined by plotting ln(Absorbance) vs. time. The slope of this line will be -k'.

    • Compare the calculated pseudo-first-order rate constants (k') to determine the relative reactivity of this compound and the other aminophenol isomers.[1]

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and experimental workflows relevant to the study of aminophenol reactivity.

Electrophilic_Aromatic_Substitution cluster_1 Step 1: Electrophilic Attack cluster_2 Step 2: Deprotonation A Aromatic Ring (Aminophenol) I Arenium Ion (Sigma Complex) A->I Slow, Rate-determining E Electrophile (E+) E->I P Substituted Aminophenol I->P Fast HB HB+ B Base B->HB

Caption: General mechanism of electrophilic aromatic substitution on an aminophenol.

Acylation_of_Aminophenol cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Elimination of Leaving Group AP Aminophenol (R-NH2) I1 Tetrahedral Intermediate AP->I1 AA Acetic Anhydride AA->I1 Pdt N-acetylated Aminophenol (Amide) I1->Pdt AcOH Acetic Acid I1->AcOH Experimental_Workflow Sol Prepare Stock Solutions (Aminophenols, Acetic Anhydride) Mix Mix Reactants in Cuvette (Aminophenol + Solvent) Sol->Mix Start Initiate Reaction (Add Acetic Anhydride) Mix->Start Monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) Start->Monitor Analyze Data Analysis (Plot ln(Abs) vs. time) Monitor->Analyze Compare Compare Rate Constants (k') Analyze->Compare

References

A Comparative Guide to the Biological Activity of Bromophenol and Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Analysis of Biological Activities

The derivatization of the basic aminophenol or bromophenol structure can lead to a wide spectrum of biological effects. Modifications to the aromatic ring, the amino group, or the hydroxyl group can significantly influence the potency and selectivity of these compounds.

Anticancer Activity

Derivatives of bromophenols and aminophenols have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Representative Aminophenol and Bromophenol Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Indolin-2-one Bromophenol Derivative (4g) A549 (Lung)2.5[1]
Bel7402 (Liver)3.1[1]
HepG2 (Liver)4.2[1]
HeLa (Cervical)1.8[1]
HCT116 (Colon)3.5[1]
o-Aminophenol Derivative (6i) HepG2 (Liver)29.46 (µg/mL)[2]
A549 (Lung)71.29 (µg/mL)[2]
MCF7 (Breast)80.02 (µg/mL)[2]
Antimicrobial Activity

The antimicrobial potential of bromophenol derivatives has been explored against a range of pathogenic bacteria and fungi. The presence of bromine atoms on the phenolic ring is often associated with enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity of a Bromophenol Derivative

CompoundMicroorganismMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenone Staphylococcus aureus16[3]
MRSA16[3]
Antioxidant Activity

Many aminophenol and bromophenol derivatives exhibit potent antioxidant properties, primarily due to their ability to scavenge free radicals. The position and number of hydroxyl and amino groups on the aromatic ring play a crucial role in their radical scavenging capacity.

Table 3: Antioxidant Activity of Representative o-Aminophenol Derivatives

CompoundAssaySC50 (µg/mL)EC50 (µg/mL)Reference
o-Aminophenol Derivative (6d) DPPH-4.00[2]
o-Aminophenol Derivative (6g) DPPH-11.25[2]
o-Aminophenol Derivative (12a) DPPH-7.50[2]
Ascorbic Acid (Standard) DPPH12.60-[2]
Quercetin (Standard) DPPH-9.8[2]
Enzyme Inhibitory Activity

Specific bromophenol derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, suggesting their potential therapeutic applications in a range of diseases.

Table 4: Enzyme Inhibitory Activity of Novel Bromophenol Derivatives

CompoundEnzymeKᵢ (nM)Reference
Bromophenol Derivative (14) hCA I2.53 ± 0.25[4]
Bromophenol Derivative (13) hCA II1.63 ± 0.11[4]
Bromophenol Derivative (21) AChE6.54 ± 1.03[4]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by regression analysis.

Broth Microdilution Assay for Antimicrobial Activity

Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In the presence of an antioxidant, the purple color of DPPH decays, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Reaction Mixture: Mix 100 µL of the test compound at various concentrations with 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

  • SC50/EC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH radicals (SC50 or EC50) is determined from the plot of scavenging activity against the concentration of the sample.

III. Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the biological evaluation of these compounds.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Cancer Cells (96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 treat Add Test Compounds (various concentrations) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance (490 nm) solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Workflow for MTT-based anticancer activity screening.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_dilution Compound Dilution cluster_incubation Inoculation & Incubation cluster_analysis Result Analysis start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_plate Prepare 96-well plate with Broth start->prep_plate inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute Serial Dilution of Test Compounds prep_plate->serial_dilute serial_dilute->inoculate incubate Incubate 24h at 37°C inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic end End read_mic->end signaling_pathway_apoptosis cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway compound Bromophenol Derivative receptor Death Receptor compound->receptor Induces caspase8 Caspase-8 receptor->caspase8 bid BID caspase8->bid caspase3 Caspase-3 caspase8->caspase3 tbid tBID bid->tbid bax_bak Bax/Bak tbid->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Spectroscopic Analysis of 2-Aminophenol, 3-Aminophenol, and 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the three structural isomers of aminophenol—2-aminophenol, 3-aminophenol, and 4-aminophenol—is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their performance under various spectroscopic techniques, supported by experimental data, to elucidate the influence of the substituent positions on their spectral properties.

The relative positions of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring in these isomers lead to distinct electronic and vibrational characteristics, which are reflected in their respective spectra. Understanding these differences is crucial for their identification, characterization, and application in various scientific fields.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry for the three aminophenol isomers.

Infrared (IR) Spectroscopy
Functional Group 2-Aminophenol (cm⁻¹) 3-Aminophenol (cm⁻¹) 4-Aminophenol (cm⁻¹)
O-H Stretch337833403325
N-H Stretch3300, 3210 (doublet)3360, 3290 (doublet)3360, 3280 (doublet)
C-N Stretch126012451230
C-O Stretch122512201250
C=C Aromatic Stretch1600, 1510, 14701610, 1500, 14601610, 1515, 1470
¹H NMR Spectroscopy (in DMSO-d₆)
Proton 2-Aminophenol (δ, ppm) 3-Aminophenol (δ, ppm) 4-Aminophenol (δ, ppm)
-OH8.89 (s, 1H)~9.0 (broad s, 1H)[1]8.45 (s, 1H)
-NH₂4.44 (s, 2H)5.42 (s, 2H)[1]4.75 (s, 2H)
Aromatic-H6.38-6.66 (m, 4H)[2]6.23-8.09 (m, 4H)[1]6.45-6.60 (m, 4H)
¹³C NMR Spectroscopy
Carbon 2-Aminophenol (δ, ppm) 3-Aminophenol (δ, ppm) 4-Aminophenol (δ, ppm)
C-OH145.2157.8149.5
C-NH₂136.8148.5140.2
Aromatic-C114.5, 115.8, 119.2, 121.5104.2, 107.5, 108.1, 129.8115.8, 116.2
UV-Visible Spectroscopy
Parameter 2-Aminophenol 3-Aminophenol 4-Aminophenol
λmax (in water)229 nm, 281 nm[3]~270 nm[4]194 nm, 218 nm, 272 nm[5]
λmax (in methanol)~280 nm[6]Not specifiedNot specified
λmax (in DMSO)~290 nm[6]Not specifiedNot specified
Mass Spectrometry
Parameter 2-Aminophenol 3-Aminophenol 4-Aminophenol
Molecular Ion (m/z)109109109
Major Fragments (m/z)80, 53, 52[3]80, 53, 5280, 53, 52

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups in the aminophenol isomers.

Methodology:

  • Sample Preparation: A small amount of the solid aminophenol sample is ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is recorded. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes of the O-H, N-H, C-O, C-N, and aromatic C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbon atoms in the aminophenol isomers.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the aminophenol sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 500 MHz) is used.[7]

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Analysis: The chemical shifts (δ), integration, and multiplicity of the signals in the ¹H NMR spectrum are analyzed to assign the different types of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.

UV-Visible Spectroscopy

Objective: To investigate the electronic transitions within the aminophenol isomers.

Methodology:

  • Sample Preparation: A dilute solution of the aminophenol sample is prepared in a suitable solvent (e.g., water, ethanol, or methanol). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in another cuvette, and the absorbance is measured over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the aminophenol isomers.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method used for these compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships influencing the spectroscopic properties of the aminophenol isomers.

Experimental_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Output 2-AP 2-Aminophenol IR IR Spectroscopy 2-AP->IR NMR NMR Spectroscopy 2-AP->NMR UV_Vis UV-Vis Spectroscopy 2-AP->UV_Vis MS Mass Spectrometry 2-AP->MS 3-AP 3-Aminophenol 3-AP->IR 3-AP->NMR 3-AP->UV_Vis 3-AP->MS 4-AP 4-Aminophenol 4-AP->IR 4-AP->NMR 4-AP->UV_Vis 4-AP->MS IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts NMR->NMR_Data UV_Vis_Data Absorption Maxima UV_Vis->UV_Vis_Data MS_Data Mass-to-Charge Ratio MS->MS_Data

Experimental workflow for spectroscopic comparison.

Isomer_Structure_Spectra cluster_isomers Aminophenol Isomers cluster_properties Structural Properties cluster_spectra Spectroscopic Observations 2-AP 2-Aminophenol (ortho) H_Bonding Intramolecular H-Bonding 2-AP->H_Bonding strong Symmetry Molecular Symmetry 2-AP->Symmetry low Conjugation Electronic Conjugation 2-AP->Conjugation 3-AP 3-Aminophenol (meta) 3-AP->H_Bonding weak/intermolecular 3-AP->Symmetry low 3-AP->Conjugation 4-AP 4-Aminophenol (para) 4-AP->H_Bonding intermolecular 4-AP->Symmetry high 4-AP->Conjugation IR_Shift IR Shift (O-H, N-H) H_Bonding->IR_Shift NMR_Shift NMR Chemical Shift Symmetry->NMR_Shift UV_Shift UV λmax (Bathochromic/Hypsochromic) Conjugation->UV_Shift

Relationship between isomer structure and spectroscopic properties.

References

A Comparative Guide to the Performance of 3-Amino-2-bromophenol and Alternatives in Phenoxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Amino-2-bromophenol and other aminophenol derivatives in the synthesis of phenoxazines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Due to the limited direct experimental data for this compound in this specific application, this guide combines available experimental data for related compounds with a theoretical assessment of its reactivity.

Introduction to Phenoxazine Synthesis

Phenoxazines are typically synthesized through the condensation and oxidative cyclization of o-aminophenols with various precursors, such as catechols or quinones. The electronic and steric properties of the substituents on the aminophenol ring can significantly influence the reaction rate, yield, and purity of the resulting phenoxazine derivative.

Reactivity of this compound: A Theoretical Perspective

The reactivity of an aminophenol in phenoxazine synthesis is primarily governed by the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack. In the case of this compound, the following factors are expected to influence its performance:

  • Electronic Effects: The amino (-NH₂) and hydroxyl (-OH) groups are electron-donating and activating for electrophilic aromatic substitution. However, the bromine atom at the ortho position to the amino group exerts a strong electron-withdrawing inductive effect, which deactivates the ring. This deactivation can lead to slower reaction rates compared to unsubstituted 2-aminophenol.

  • Steric Hindrance: The bulky bromine atom adjacent to the amino group can create steric hindrance, potentially impeding the approach of reactants and lowering reaction yields.

Based on these considerations, this compound is predicted to be less reactive than 2-aminophenol but may offer regioselective advantages in certain synthetic routes due to the directing effects of the substituents.

Comparison with Alternative Aminophenols

To provide a quantitative comparison, this section details the performance of other commonly used aminophenols in the synthesis of phenoxazine derivatives.

Table 1: Performance Comparison of Aminophenols in Phenoxazine Synthesis
PrecursorReaction PartnerProductReaction ConditionsYield (%)Reference
2-Aminophenol1,2-Difluoro-4,5-dinitrobenzene2,3-DinitrophenoxazineNa₂CO₃, EtOH, 70°C, 6h32--INVALID-LINK--
2-(Methylamino)phenol1,2-Difluoro-4,5-dinitrobenzene10-Methyl-2,3-dinitrophenoxazineNa₂CO₃, EtOH, 70°C, 20h82--INVALID-LINK--
2-AminophenolCatecholPhenoxazineThermal condensationNot specified--INVALID-LINK--
2-Aminophenol2,3-Dichloro-1,4-naphthoquinone6-Chloro-5H-benzo[a]phenoxazin-5-oneSodium acetate, Benzene, RefluxNot specified--INVALID-LINK--

Note: The yields are highly dependent on the specific reaction partners and conditions. This table serves as a representative comparison.

Experimental Protocols

General Protocol for the Synthesis of 2,3-Dinitrophenoxazine from 2-Aminophenol

This protocol is adapted from the synthesis of 2,3-dinitrophenoxazine as reported in ACS Omega, 2017.

Materials:

  • 2-Aminophenol

  • 1,2-Difluoro-4,5-dinitrobenzene

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and 1,2-difluoro-4,5-dinitrobenzene (1.0 eq) in ethanol.

  • Add sodium carbonate (excess) to the mixture.

  • Stir the reaction mixture at 70°C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-dinitrophenoxazine.

Hypothetical Protocol for the Synthesis of a Brominated Phenoxazine Derivative from this compound

This hypothetical protocol is proposed based on general methods for phenoxazine synthesis and would require optimization.

Materials:

  • This compound

  • Catechol (or a substituted catechol)

  • Oxidizing agent (e.g., air, FeCl₃, or an enzyme like laccase)

  • Solvent (e.g., toluene, DMF, or a buffer solution for enzymatic reactions)

Procedure:

  • Combine this compound (1.0 eq) and catechol (1.0 eq) in a suitable solvent.

  • Add the oxidizing agent. If using air, bubble it through the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic_Pathway_Phenoxazine aminophenol Aminophenol Derivative (e.g., this compound) intermediate Condensation Intermediate aminophenol->intermediate + catechol Catechol Derivative catechol->intermediate phenoxazine Phenoxazine Product intermediate->phenoxazine Oxidative Cyclization

Caption: General synthetic pathway for phenoxazine synthesis.

Experimental_Workflow_Phenoxazine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants 1. Mix Aminophenol and Catechol solvent 2. Add Solvent reactants->solvent oxidant 3. Add Oxidizing Agent solvent->oxidant heating 4. Heat and Stir oxidant->heating monitoring 5. Monitor by TLC heating->monitoring extraction 6. Aqueous Workup and Extraction monitoring->extraction purification 7. Column Chromatography or Recrystallization extraction->purification product 8. Pure Phenoxazine purification->product

Caption: A typical experimental workflow for phenoxazine synthesis.

Conclusion

While direct experimental data for the performance of this compound in phenoxazine synthesis is currently limited, a theoretical analysis suggests that its reactivity will be lower than that of unsubstituted 2-aminophenol due to the electron-withdrawing and sterically hindering effects of the bromine substituent. However, this substitution pattern may offer opportunities for regioselective synthesis. The provided comparative data for other aminophenols and the detailed experimental protocols can serve as a valuable resource for researchers designing synthetic routes to novel phenoxazine derivatives. Further experimental investigation is warranted to fully elucidate the synthetic utility of this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 3-Amino-2-bromophenol and Analytical Challenges

This compound (CAS: 100367-36-0) is an aromatic organic compound containing both an amino and a hydroxyl functional group, as well as a bromine substituent on the benzene ring.[1][2][3] This chemical structure presents unique challenges and opportunities for analytical method development. The presence of the amino and phenolic groups makes the compound amenable to techniques like High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.

Cross-validation of analytical methods is a process of establishing that a new or modified method is equivalent to a well-established reference method. This involves assessing various validation parameters to ensure the method is fit for its intended purpose.

Potential Analytical Methods for this compound

Based on the analysis of related compounds like bromophenols and amino acids, the following methods are prime candidates for the quantification of this compound.[4][5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A common and robust technique for the analysis of aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A highly sensitive and selective method, which would likely require derivatization of the polar functional groups of this compound to increase its volatility.[6][7]

A hypothetical cross-validation study would compare the performance of these two methods.

Data Presentation: A Comparative Summary

The following tables summarize the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on data for similar compounds.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.04 µg/mLSub-ppb range
Limit of Quantification (LOQ) ~0.12 µg/mLppb range
Precision (RSD%) Intra-day: ≤ 2% Inter-day: ≤ 5%Intra-day: ≤ 5% Inter-day: ≤ 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Specificity Good, but potential for interference from co-eluting compounds.Excellent, due to mass fragmentation patterns.
Throughput HighModerate, due to sample preparation (derivatization).

Table 2: Comparison of Method Requirements

RequirementHPLC-UVGC-MS (with Derivatization)
Instrumentation HPLC with UV DetectorGC with Mass Spectrometer
Sample Preparation Simple dissolution and filtrationDerivatization (e.g., silylation or acylation)
Analysis Time per Sample 10 - 30 minutes20 - 40 minutes
Cost per Sample LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are hypothetical, yet detailed, protocols for the analysis of this compound by HPLC-UV and GC-MS.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods used for the analysis of other bromophenolic compounds.[4]

  • Instrumentation : Agilent 1260 Infinity LC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).

  • Chromatographic Conditions :

    • Column : Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection Wavelength : 280 nm

    • Injection Volume : 10 µL

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters to be Assessed :

    • Linearity : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them to construct a calibration curve.

    • Precision : Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).

    • Accuracy : Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

    • Specificity : Analyze a blank matrix and a sample spiked with potential impurities to ensure no interference at the retention time of this compound.

    • LOD and LOQ : Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol involves a derivatization step to improve the volatility and thermal stability of this compound, based on general procedures for phenols and amino acids.[6][7]

  • Instrumentation : Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Derivatization (Silylation) :

    • Place a dried sample of this compound in a reaction vial.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

    • Add 100 µL of a suitable solvent like acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions :

    • Column : HP-5ms (30 m × 0.25 mm, 0.25 µm)

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program : Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Injector Temperature : 250 °C

    • Injection Mode : Splitless

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230 °C.[6]

    • Quadrupole Temperature : 150 °C.[6]

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification and full scan for identification.

  • Validation Parameters to be Assessed : The same parameters as for HPLC-UV would be evaluated to allow for a direct comparison of the methods.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for each analytical method and the logical relationship in a cross-validation study.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Dry Sample derivatize Derivatize (Silylation) start->derivatize cool Cool to Room Temp derivatize->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration (SIM) detect->integrate quantify Quantification integrate->quantify

GC-MS Experimental Workflow

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison hplc HPLC-UV Method linearity Linearity hplc->linearity precision Precision hplc->precision accuracy Accuracy hplc->accuracy specificity Specificity hplc->specificity lod_loq LOD/LOQ hplc->lod_loq gcms GC-MS Method gcms->linearity gcms->precision gcms->accuracy gcms->specificity gcms->lod_loq comparison Performance Evaluation linearity->comparison precision->comparison accuracy->comparison specificity->comparison lod_loq->comparison result Selection of Optimal Method comparison->result

Cross-Validation Logical Framework

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or cost-effectiveness. HPLC-UV offers a robust, cost-effective, and high-throughput solution suitable for routine quality control. In contrast, GC-MS provides superior sensitivity and selectivity, making it ideal for trace analysis or in complex matrices where specificity is paramount. A thorough cross-validation as outlined would be essential to formally establish the equivalence or superiority of one method over the other for a specific application, ensuring the generation of reliable and defensible analytical data.

References

3-Amino-2-bromophenol: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Amino-2-bromophenol is a valuable and versatile intermediate in the synthesis of a variety of heterocyclic compounds and pharmaceutical precursors. Its unique trifunctional nature, possessing amino, hydroxyl, and bromo groups on an aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comparative overview of its applications, supported by experimental data and detailed protocols.

Synthesis of Bioactive Heterocycles

This compound serves as a key starting material for the synthesis of complex heterocyclic structures, particularly phenoxazines and their derivatives, which are scaffolds for compounds with a wide array of biological activities.

One notable application is in the synthesis of substituted phenoxazines. The strategic positioning of the amino, hydroxyl, and bromo groups allows for sequential or one-pot reactions to construct the tricyclic phenoxazine core. The bromine atom, in particular, offers a handle for further functionalization through various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological and physical properties of the final compound.

Role in Pharmaceutical Synthesis

The utility of aminophenol derivatives extends to the synthesis of key pharmaceutical intermediates. For instance, related brominated aminophenols are utilized in the preparation of intermediates for drugs like Pranlukast. Although a different isomer, the synthetic strategies employed highlight the potential of this compound in similar multi-step syntheses. The amino group can be acylated, the aromatic ring can undergo electrophilic substitution, and the bromine atom can be displaced or used in cross-coupling reactions, demonstrating the compound's synthetic flexibility.

Comparison with Alternative Building Blocks

While other substituted aminophenols can be used for the synthesis of similar heterocyclic systems, this compound offers the distinct advantage of the bromo substituent. This allows for post-synthetic modification via powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This capability is often not present in simpler aminophenol analogues, which would require additional steps to introduce a handle for such transformations.

Experimental Protocols

Although specific protocols starting from this compound were not explicitly detailed in the provided search results, a general procedure for a key transformation, such as a palladium-catalyzed amination (Buchwald-Hartwig reaction), can be outlined. This type of reaction would leverage the bromo group for C-N bond formation.

General Protocol for Palladium-Catalyzed N-Arylation of an Amine with this compound (Hypothetical):

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 eq.).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Data Presentation

As no specific experimental data for reactions of this compound was found in the literature search, a comparative data table cannot be generated at this time. Future research articles detailing such reactions would be necessary to populate a table comparing yields, reaction conditions, and product characteristics.

Visualizations

To illustrate the synthetic potential of this compound, the following diagrams depict a hypothetical experimental workflow and a potential synthetic pathway.

experimental_workflow start Start: this compound & Reagents reaction Reaction Setup (Inert Atmosphere, Solvent, Heating) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for a synthetic transformation using this compound.

synthetic_pathway start This compound intermediate Substituted Aminophenol Derivative start->intermediate Cross-Coupling Reaction (e.g., Buchwald-Hartwig) product Bioactive Heterocycle (e.g., Phenoxazine) intermediate->product Cyclization Reaction

Caption: A potential synthetic pathway from this compound to a bioactive heterocycle.

comparing the efficacy of different catalysts for 3-Amino-2-bromophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 3-Amino-2-bromophenol is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules. The choice of catalyst for cross-coupling reactions involving this substrate is paramount to achieving high efficacy, selectivity, and yield. This guide provides a comparative analysis of common catalytic systems, supported by experimental data from analogous aminophenol reactions, to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison for Aminophenol Arylation

The following table summarizes the performance of representative palladium- and copper-based catalytic systems for the N-arylation and O-arylation of aminophenol derivatives, which are structurally analogous to this compound. This data provides a strong indication of expected performance for similar transformations.

Catalyst SystemReaction TypeLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Palladium-Based
Pd Precatalyst 8 (0.2 mol%)N-ArylationBrettPhosNaOt-Bu1,4-Dioxane901-3>95Highly efficient for C-N cross-coupling with short reaction times and low catalyst loadings.[1]
Pd Precatalyst 8 (0.2 mol%)N-ArylationBrettPhosK₂CO₃t-BuOH1101.3>95Suitable for base-sensitive functional groups, though requiring slightly higher temperatures and longer reaction times.[1]
Copper-Based
CuI (5 mol%)O-ArylationPicolinic Acid (10 mol%)K₃PO₄DMSO8023>95Excellent yields and high chemoselectivity for O-arylation with aryl iodides under mild conditions.[1][2] No N-arylated products were detected.
CuIN-Arylation2-AminophenolK₃PO₄1,4-Dioxane11024Good to Excellent2-Aminophenol itself can act as a ligand for copper-catalyzed N-arylation.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for palladium-catalyzed N-arylation and copper-catalyzed O-arylation of aminophenols.

Palladium-Catalyzed N-Arylation of 3-Aminophenol (Analogous to this compound)

This protocol is adapted from established procedures for the N-arylation of 3-aminophenol using a BrettPhos-based palladium precatalyst.[1]

Materials:

  • 3-Aminophenol (or this compound)

  • Aryl bromide

  • BrettPhos Precatalyst 8

  • Sodium tert-butoxide (NaOt-Bu)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the 3-aminophenol (1.0 equiv), aryl bromide (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the BrettPhos precatalyst (0.002 equiv) to the tube under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the tube in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Copper-Catalyzed O-Arylation of 3-Aminophenol (Analogous to this compound)

This protocol is based on a copper-catalyzed method for the selective O-arylation of 3-aminophenols.[1][2]

Materials:

  • 3-Aminophenol (or this compound)

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add CuI (0.05 equiv), picolinic acid (0.10 equiv), and K₃PO₄ (2.0 equiv).

  • Add the 3-aminophenol (1.5 equiv) and the aryl iodide (1.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 80 °C and stir for 23 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in catalytic cross-coupling reactions, the following diagrams have been generated.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_complex L_nPd(II)(Ar)(X) oa->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'' / Base amido_complex L_nPd(II)(Ar)(NR'R'') amine_coordination->amido_complex re Reductive Elimination amido_complex->re re->pd0 Ar-NR'R''

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup react Heating & Stirring (Under Inert Atmosphere) setup->react monitor Monitor Progress (TLC, LC-MS, GC-MS) react->monitor monitor->react Incomplete workup Work-up (Quenching, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End Product purify->end

References

A Comparative Guide to the Synthesis of 3-Amino-2-bromophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two distinct synthetic pathways to 3-Amino-2-bromophenol, a key intermediate in pharmaceutical synthesis, is presented below. This guide provides a comprehensive comparison of reaction yields, conditions, and detailed experimental protocols to aid researchers in selecting the optimal method for their specific applications.

Introduction

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals. The strategic placement of the amino, bromo, and hydroxyl functionalities on the benzene ring makes it a versatile intermediate for the construction of more complex molecules. This guide outlines and compares two different synthetic strategies for the preparation of this compound, providing experimental data to facilitate an informed decision-making process for laboratory and process chemists.

Comparison of Synthetic Protocols

Two primary synthetic routes for the preparation of this compound are detailed and compared: a two-step synthesis commencing with 2-amino-3-nitrophenol, and an alternative route involving the demethylation of 6-bromo-2-methoxyaniline. The quantitative data for these protocols are summarized in the table below.

ParameterRoute 1: From 2-Amino-3-nitrophenolRoute 2: From 6-Bromo-2-methoxyaniline
Starting Material 2-Amino-3-nitrophenol6-Bromo-2-methoxyaniline
Key Reactions Sandmeyer Reaction, Nitro Group ReductionDemethylation
Reagents HBr, NaNO₂, CuBr, SnCl₂·2H₂O, EthanolBoron tribromide (BBr₃), Dichloromethane
Overall Yield ~40-90% (calculated from step-wise yields)92%
Purity Requires chromatographic purificationHigh purity reported
Reaction Time Multi-day synthesisOvernight reaction
Advantages Utilizes readily available starting materials.High overall yield in a single transformation step.
Disadvantages Two-step process with a moderate yield in the first step. Use of tin chloride can present waste disposal challenges.Boron tribromide is a hazardous and moisture-sensitive reagent requiring careful handling.

Experimental Protocols

Route 1: Synthesis from 2-Amino-3-nitrophenol

This synthesis involves a two-step process: the conversion of 2-amino-3-nitrophenol to 2-bromo-3-nitrophenol via a Sandmeyer reaction, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2-bromo-3-nitrophenol [1]

  • Dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).

  • Heat the mixture to reflux and add 48% hydrobromic acid (16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 15 minutes.

  • In a separate flask, prepare a mixture of cuprous bromide (CuBr) (5.34 g, 37.2 mmol) in 48% hydrobromic acid (16.7 mL, 147 mmol) and water (29.5 mL), and cool it to 0 °C.

  • Add the diazonium salt solution dropwise to the cuprous bromide mixture at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 15 minutes, then warm to 60 °C and stir for another 15 minutes.

  • Cool the mixture to room temperature and stir overnight.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, dichloromethane as eluent) to afford 2-bromo-3-nitrophenol.

    • Yield: 45%[1]

    • Purity: 97% (by HPLC)[1]

Step 2: Reduction of 2-bromo-3-nitrophenol to this compound [2]

  • To a solution of 2-bromo-3-nitrophenol (0.967 mmol) in ethanol (5 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.26 g, 10.0 mmol).

  • Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2M potassium hydroxide (KOH) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine (2 x 25 mL) and water (3 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • Yield: Yields for similar aryl nitro reductions using this method are reported to be in the range of 39-98%.[2]

Route 2: Synthesis from 6-Bromo-2-methoxyaniline

This protocol describes a one-step synthesis of this compound through the demethylation of 6-bromo-2-methoxyaniline.

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-2-methoxyaniline (1.01 g, 5 mmol) in dichloromethane (30 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in dichloromethane (10 mL, 10 mmol) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir continuously overnight.

  • Quench the reaction by the slow addition of methanol (10 mL).

  • Remove the solvent by rotary evaporation to afford the target product, this compound.

    • Yield: 92%

Synthesis Protocol Selection Workflow

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, equipment, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate protocol.

SynthesisSelection start Start: Need to synthesize This compound route1_avail Is 2-amino-3-nitrophenol readily available? start->route1_avail route2_avail Is 6-bromo-2-methoxyaniline readily available? route1_avail->route2_avail No consider_route1 Consider Route 1: Two-step synthesis via Sandmeyer and Reduction route1_avail->consider_route1 Yes consider_route2 Consider Route 2: One-step demethylation route2_avail->consider_route2 Yes end End: Proceed with selected synthesis route2_avail->end No (Source alternative starting materials) evaluate_route1 Evaluate Route 1: - Moderate overall yield - Multi-day process - Tin waste consider_route1->evaluate_route1 evaluate_route2 Evaluate Route 2: - High yield - Overnight reaction - Requires handling of BBr₃ consider_route2->evaluate_route2 select_route1 Select Route 1 evaluate_route1->select_route1 select_route2 Select Route 2 evaluate_route2->select_route2 select_route1->end select_route2->end

Caption: Workflow for selecting a synthesis protocol for this compound.

This guide provides a foundational comparison to assist researchers in their synthetic endeavors. The optimal choice of protocol will ultimately be determined by the specific constraints and requirements of the intended application.

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-2-bromophenol: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Amino-2-bromophenol, ensuring compliance with safety protocols and regulatory standards. Due to its chemical properties, this compound is treated as a hazardous waste, necessitating a structured disposal plan.

Hazard Profile and Safety Data

Based on data for structurally similar compounds such as 2-bromophenol and various amino-bromophenols, this compound should be handled as a hazardous substance. The primary hazards include acute oral toxicity, skin and eye irritation, and significant aquatic toxicity.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Hazard CategoryDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear protective gloves, protective clothing, and eye protection.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear eye protection/face protection.[3]
Aquatic Toxicity Very toxic to aquatic life, with potential for long-lasting effects.[1][2]Avoid release to the environment. Do not empty into drains.[4]

Experimental Protocols for Disposal

The recommended and safest method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program.[5][6] In-lab treatment of hazardous chemicals is generally not recommended due to safety concerns and regulatory complexities.[7]

Step 1: Waste Identification and Segregation

  • Classify the Waste: Treat all this compound waste, including contaminated labware and personal protective equipment (PPE), as hazardous chemical waste.[6][8]

  • Segregate Halogenated Waste: As a brominated compound, this waste must be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated solvents or other incompatible waste streams.[8]

Step 2: Proper Waste Containment

  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][8] The container must be in good condition, free of cracks or leaks.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][8]

Step 3: Labeling Hazardous Waste

  • Affix a Hazardous Waste Tag: As soon as you begin collecting waste, label the container with an official EHS hazardous waste tag.[5][6]

  • Complete All Information: The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (your lab and room number), and the Principal Investigator's name and contact information.[5] Do not use abbreviations or chemical formulas.[5][8]

  • Indicate Hazards: Mark the appropriate hazard pictograms on the label to communicate the risks associated with the waste.[5]

Step 4: Storage and Collection

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[9] This area should be away from general traffic and incompatible materials.

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[6][8]

  • Schedule a Pickup: Once the container is full or you are ready to dispose of it, submit a hazardous waste pickup request to your institution's EHS department.[5][6] Do not transport hazardous waste yourself.[6]

Disposal of Empty Containers:

Empty containers that held this compound must also be handled with care.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent.[6][8]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[6][8]

  • Deface Label: After triple-rinsing, deface or remove the original chemical label.[6]

  • Final Disposal: The rinsed and defaced container can typically be disposed of in the regular trash, but confirm this with your institution's specific guidelines.[6][8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Generate this compound Waste B Classify as Hazardous Waste A->B C Segregate as Halogenated Organic Waste B->C D Use a Designated, Compatible Container C->D E Securely Cap the Container D->E F Affix and Complete EHS Hazardous Waste Tag E->F G Store in a Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Submit Pickup Request to EHS H->I J EHS Collects for Final Disposal I->J

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling 3-Amino-2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-Amino-2-bromophenol, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated phenols, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

  • Spill Kit: Have a chemical spill kit rated for aromatic amines and brominated compounds readily available.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[4]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, according to the disposal plan outlined below.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled Hazardous Waste ContainerCollect unreacted this compound and contaminated consumables (e.g., gloves, weigh paper, pipette tips). The container must be clearly labeled with "Hazardous Waste" and the chemical name.[6]
Liquid Waste (Organic) Labeled Hazardous Waste Container (Solvent-compatible)Collect all organic solutions containing this compound. Segregate from aqueous and halogenated waste streams if required by your institution.[6]
Liquid Waste (Aqueous) Labeled Hazardous Waste ContainerCollect all aqueous solutions containing this compound. Do not pour down the drain.[7]
Contaminated Glassware N/ADecontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol or acetone) into the liquid waste container, followed by a triple rinse with water. The initial solvent rinse must be collected as hazardous waste.
Empty Containers Original ContainerThoroughly empty the container. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area. If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[5]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Handling Procedures outside_hood->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment emergency_prep Verify Emergency Equipment Accessibility risk_assessment->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh_dissolve Weigh and Dissolve in Fume Hood don_ppe->weigh_dissolve reaction Perform Reaction weigh_dissolve->reaction decontaminate Decontaminate Work Area and Glassware reaction->decontaminate segregate_waste Segregate and Dispose of Waste decontaminate->segregate_waste remove_ppe Remove PPE segregate_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Operational and Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.